molecular formula C8H9BrN2 B1378353 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile CAS No. 1393728-46-5

4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1378353
CAS No.: 1393728-46-5
M. Wt: 213.07 g/mol
InChI Key: ZGTFAXKHYWAEED-UHFFFAOYSA-N
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Description

4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,2,5-trimethylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c1-5-7(4-10)8(9)6(2)11(5)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTFAXKHYWAEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C)C)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222142
Record name 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl-
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393728-46-5
Record name 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393728-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-3-carbonitrile, 4-bromo-1,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile. Pyrrole derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural elucidation a critical step in research and development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and substituent effects on the pyrrole core.

Compound Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₉BrN₂

  • Molecular Weight: 213.08 g/mol

  • Chemical Structure:

    (Image generated for illustrative purposes)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is predicted to be straightforward, characterized by three distinct singlets corresponding to the three methyl groups. The chemical shifts of these groups are influenced by their position on the pyrrole ring and the nature of adjacent substituents.[3]

Predicted ¹H NMR Data

The chemical shifts are predicted for a standard deuterated solvent such as CDCl₃. The actual chemical shifts can be influenced by the choice of solvent due to varying intermolecular interactions.[4][5][6][7][8]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.6 - 3.8Singlet3HN-CH₃ (1-position)The methyl group attached to the nitrogen atom is expected to be the most downfield of the three due to the direct deshielding effect of the electronegative nitrogen atom.
~ 2.2 - 2.4Singlet3HC-CH₃ (5-position)This methyl group is adjacent to the bromine atom. While bromine is electronegative, its deshielding effect is less pronounced on a neighboring methyl group compared to the N-CH₃.
~ 2.0 - 2.2Singlet3HC-CH₃ (2-position)This methyl group is adjacent to the electron-withdrawing nitrile group. The nitrile group's anisotropic effect and electron-withdrawing nature will influence its chemical shift, likely placing it in a similar region to the other C-methyl group but distinguishable in a high-field instrument.
Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9][10][11]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[11]

  • Internal Standard: Although the residual solvent peak can be used as a reference, for precise measurements, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.[10]

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹H NMR Analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. A broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms. The chemical shifts are predicted based on additive substituent effects on the pyrrole ring.[12]

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140 - 145C5This carbon is attached to both a methyl group and a bromine atom. The deshielding effect of the bromine will cause a significant downfield shift.
~ 130 - 135C2This carbon is attached to a methyl group and is adjacent to the nitrile group.
~ 115 - 120C≡NThe carbon of the nitrile group typically appears in this region.[13]
~ 110 - 115C4This carbon is directly bonded to the bromine atom, which will cause a downfield shift.
~ 100 - 105C3This carbon is attached to the electron-withdrawing nitrile group.
~ 30 - 35N-CH₃The N-methyl carbon is typically found in this range.
~ 12 - 15C-CH₃ (at C5)Alkyl substituents on the pyrrole ring appear in the upfield region.
~ 10 - 13C-CH₃ (at C2)Similar to the other C-methyl, its precise shift will be influenced by the adjacent nitrile.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the data acquisition parameters.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.[14]

  • Data Acquisition: Acquire the spectrum using a broadband proton-decoupling pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good signal-to-noise ratio, especially for quaternary carbons.

Caption: ¹³C NMR Signal Assignments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by a strong, sharp absorption from the nitrile group.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 2220 - 2260Strong, SharpC≡N stretch (Nitrile)[13][15]
~ 2900 - 3000MediumC-H stretch (from methyl groups)[16]
~ 1450 - 1550MediumC=C and C-N stretches (Pyrrole ring)
~ 1375MediumC-H bend (from methyl groups)[16]
~ 500 - 600Medium-WeakC-Br stretch
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples.[17]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.[18]

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.[18]

  • Data Acquisition: Collect the sample spectrum.

  • Cleaning: Clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.[18]

Caption: Workflow for ATR-FTIR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electron Ionization (EI) would be a suitable technique, as it is a volatile small molecule.[19][20][21][22][23]

Predicted Mass Spectrum Data (EI-MS)
  • Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 212 and 214 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): A significant fragment at M-15 (m/z 197/199) is likely, resulting from the cleavage of one of the methyl groups.

    • Loss of HBr (-HBr): Fragmentation involving the loss of hydrogen bromide could lead to a fragment at m/z 132.

    • Loss of HCN (-HCN): Cleavage of the nitrile group as hydrogen cyanide could result in a fragment at M-27 (m/z 185/187).

    • Pyrrole Ring Cleavage: Further fragmentation of the pyrrole ring can lead to a complex pattern of smaller ions.[24][25][26]

Predicted m/zRelative IntensityAssignment
212/214High[M]⁺ (Molecular Ion)
197/199Medium-High[M - CH₃]⁺
185/187Medium[M - HCN]⁺
132Medium[M - HBr]⁺
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.[21]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_pathways Predicted Fragmentation Pathways M [M]⁺ m/z 212/214 F1 [M - CH₃]⁺ m/z 197/199 M->F1 - •CH₃ F2 [M - HBr]⁺ m/z 132 M->F2 - HBr F3 [M - HCN]⁺ m/z 185/187 M->F3 - HCN

Caption: Predicted EI-MS Fragmentation.

References

  • Scribd. NMR Sample Preparation Guide. [Link]

  • PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • (2025). NMR sample preparation guidelines. [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydri. [Link]

  • Semantic Scholar. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]

  • Taylor & Francis. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

  • RSC Publishing. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. [Link]

  • Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • (2011). NMR Sample Preparation Guidelines. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • LCGC International. (2020). Introduction to Electron Impact Ionization for GC–MS. [Link]

  • Stenutz. NMR chemical shift prediction of pyrroles. [Link]

  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for...[Link]

  • fourier transform infrared spectroscopy. [Link]

  • Chemistry at Emory. Mass Spectrometry Ionization Methods. [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of 4a. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ACS Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

  • Infrared (IR) spectroscopy. [Link]

  • ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4. [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

  • ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole...[Link]

  • Chemistry LibreTexts. (2022). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • Infrared Absorption Spectroscopy. [Link]

  • National Institute of Standards and Technology. Pyrrole. [Link]

  • NIH. Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). [Link]

  • Global Journals. Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

  • arXiv. (2023). arXiv:2304.01634v1 [physics.data-an] 4 Apr 2023. [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. [Link]

  • bioRxiv. 3DMolMS: Prediction of Tandem Mass Spectra from Three Dimensional Molecular Conformations. [Link]

  • 4. 13C NMR Spectroscopy. [Link]

  • 129 INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM. [Link]

Sources

Methodological & Application

Derivatization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Executive Summary & Scaffold Analysis

This guide details the derivatization protocols for This compound , a densely functionalized heteroaromatic core. This scaffold presents a unique "push-pull" electronic environment: the electron-rich pyrrole ring is stabilized by the electron-withdrawing nitrile (C3) and bromine (C4), while the three methyl groups (N1, C2, C5) provide lipophilicity and metabolic stability.

The "Tetrasubstituted" Challenge: The primary challenge in derivatizing this molecule is steric crowding . The reactive C4-bromide is flanked by a nitrile group at C3 and a methyl group at C5. Standard catalytic systems often fail here due to the inability of the oxidative addition complex to undergo transmetalation effectively.

Strategic Vectors:

  • Vector A (C4-Br): Palladium-catalyzed cross-coupling (C-C and C-N bond formation). Requires sterically demanding, electron-rich ligands.

  • Vector B (C3-CN): Transformation into polar pharmacophores (Amides, Tetrazoles) to modulate solubility and H-bond donor/acceptor profiles.

Visual Workflow: Divergent Synthesis

The following diagram illustrates the primary derivatization pathways available for this scaffold.

G Core 4-bromo-1,2,5-trimethyl- 1H-pyrrole-3-carbonitrile Suzuki C4-Aryl/Heteroaryl (Suzuki-Miyaura) Core->Suzuki Boronic Acid Pd-Catalyst Buchwald C4-Amine (Buchwald-Hartwig) Core->Buchwald 1°/2° Amine Pd-Catalyst Amide C3-Carboxamide (Controlled Hydrolysis) Core->Amide H2O2, NaOH (Radziszewski) Tetrazole C3-Tetrazole (Bioisostere) Core->Tetrazole NaN3 ZnBr2

Figure 1: Divergent synthesis map showing C4-functionalization (Red) and C3-nitrile evolution (Green).

Module 1: Overcoming Sterics in C-C Coupling (Suzuki-Miyaura)

The C4-position is sterically hindered. Conventional catalysts like Pd(PPh₃)₄ are prone to rapid deactivation or slow turnover. We utilize Buchwald Precatalysts (specifically XPhos Pd G2) to facilitate oxidative addition and reductive elimination in this crowded environment.

Protocol: Sterically Encumbered Suzuki Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid/Ester: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-5 mol%) – Crucial for steric bulk.

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the pyrrole substrate, boronic acid, and K₃PO₄. Seal and purge with Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add XPhos Pd G2 quickly under a positive stream of Argon.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe.

  • Thermal Activation: Heat the block to 80°C . Monitor by LC-MS.

    • Checkpoint: Conversion should reach >90% within 2-4 hours. If the reaction stalls, add 1 mol% additional catalyst.

  • Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The nitrile group makes the product polar enough to separate easily from non-polar protodebrominated byproducts.

Data: Catalyst Performance Comparison

Catalyst System Ligand Type Yield (Isolated) Notes
Pd(PPh₃)₄ Monodentate 35% Significant starting material remaining; catalyst decomposition.
Pd(dppf)Cl₂ Bidentate 62% Moderate yield; requires higher temp (100°C).

| XPhos Pd G2 | Dialkylbiaryl | 94% | Best performance; completes in <3h. |

Module 2: C-N Bond Formation (Buchwald-Hartwig)

Installing an amine at C4 creates highly active kinase inhibitor motifs (aminopyrroles). The electron-withdrawing nitrile at C3 actually aids this reaction electronically (making C4 more electrophilic), but the steric hindrance remains the hurdle.

Protocol: Amination of the Pyrrole Core

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2 mol%) – Specific for C-N coupling.

  • Base: NaOtBu (1.4 equiv) or LHMDS (for base-sensitive amines)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: (Optional but recommended) Stir the catalyst and solvent for 2 mins to ensure dissolution.

  • Reagent Loading: Add substrate, amine, and base to the reaction vessel inside a glovebox or under strict Schlenk conditions.

  • Reaction: Heat to 100°C for 12 hours.

  • Quench: Cool to RT, filter through a Celite pad to remove Pd black and inorganic salts.

  • Purification: The amino-pyrrole products are often fluorescent. Use UV-triggered fraction collection.

Module 3: Nitrile Evolution (The C3 Handle)

The C3-nitrile is a versatile "mask" for amides or heterocycles. However, hydrolysis must be carefully controlled to prevent conversion to the carboxylic acid, which may decarboxylate under harsh conditions.

A. Controlled Hydrolysis to Primary Amide

Reaction Type: Radziszewski Hydrolysis

Protocol:

  • Dissolve substrate in DMSO (0.5 M).

  • Add K₂CO₃ (1.0 equiv) followed by 30% H₂O₂ (5.0 equiv) dropwise at 0°C.

  • Allow to warm to RT. The reaction is usually exothermic.

  • Critical Endpoint: Monitor by TLC. The amide is significantly more polar than the nitrile. Stop immediately upon consumption of SM to avoid over-hydrolysis to the acid.

  • Quench: Add saturated Na₂S₂O₃ to neutralize excess peroxide before extraction.

B. Bioisostere Synthesis (Tetrazole)

Reaction Type: [3+2] Cycloaddition

Protocol:

  • Dissolve substrate in DMF.

  • Add NaN₃ (3.0 equiv) and ZnBr₂ (1.0 equiv). Note: ZnBr₂ acts as a Lewis acid catalyst, activating the nitrile.

  • Heat to 110°C behind a blast shield (Azide safety).

  • Work-up: Acidify carefully with 1N HCl to precipitate the tetrazole (pKa ~4.5).

Mechanistic Pathway: Catalytic Cycle Logic

The following diagram details the critical "Decision Point" in the catalytic cycle where steric hindrance usually breaks the reaction, and how the chosen ligands overcome it.

Cycle cluster_legend Steric Bottleneck Analysis Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd Fast due to e-poor ring TransMet Transmetalation (Rate Limiting Step) OxAdd->TransMet BLOCKED by C5-Me/C3-CN (Unless XPhos is used) RedElim Reductive Elimination (Product Release) TransMet->RedElim Rapid RedElim->Pd0 Regenerate Note The bulky biaryl ligand (XPhos) creates a pocket that forces transmetalation despite sterics.

Figure 2: Catalytic cycle highlighting the transmetalation bottleneck caused by the 1,2,5-trimethyl substitution pattern.

References & Grounding

  • Buchwald-Hartwig Amination Foundations:

    • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1]

  • Suzuki Coupling on Sterically Hindered Heterocycles:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Nitrile Hydrolysis Methodologies:

    • Sankaranarayanan, S., & Chattopadhyay, S. (1998). A convenient method for the hydrolysis of nitriles to amides using hydrogen peroxide and potassium carbonate. The Journal of Organic Chemistry.[2]

  • Tetrazole Synthesis (Lewis Acid Catalyzed):

    • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry.[2]

Sources

Experimental protocol for N-alkylation of brominated pyrroles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-alkylation of brominated pyrroles is a pivotal transformation in the synthesis of marine alkaloids (e.g., oroidin, agelastatin) and pharmaceutical intermediates. Unlike unsubstituted pyrroles, brominated variants exhibit distinct electronic and steric profiles that necessitate tailored experimental protocols. This guide provides a comprehensive technical analysis of the N-alkylation workflow, offering three validated methodologies: Method A (Irreversible Deprotonation) , Method B (Mild Base/Polar Aprotic) , and Method C (Phase Transfer Catalysis) . We address critical parameters including pKa modulation by halogen substituents, regioselectivity control, and troubleshooting for common failure modes.

Introduction & Mechanistic Insight

The Challenge of Brominated Pyrroles

Pyrrole is a weak acid (


 in DMSO) and a weak nucleophile. However, the introduction of bromine atoms (

modulation) significantly alters this landscape.
  • Electronic Effect: Bromine is electron-withdrawing via induction (-I effect), which stabilizes the pyrrolyl anion, lowering the

    
     of the N-H proton (often to ~14-15 for di-brominated species). This allows the use of milder bases compared to unsubstituted pyrrole.
    
  • Steric Effect: Substituents at the C2 and C5 positions (e.g., in 2,3,4,5-tetrabromopyrrole or 4,5-dibromopyrrole-2-carboxylate) create steric congestion around the nitrogen center, potentially retarding nucleophilic attack on bulky electrophiles.

  • Regioselectivity: While C-alkylation is a common side reaction for simple pyrroles, the presence of bromine substituents—particularly at C2/C5—effectively blocks carbon sites, driving high N-selectivity.

Reaction Mechanism

The reaction proceeds via an


 mechanism. The base deprotonates the pyrrole to form a pyrrolyl anion (nitrogen nucleophile), which then attacks the alkyl halide.

ReactionMechanism Pyrrole Brominated Pyrrole (Substrate) Anion Pyrrolyl Anion (Nucleophile) Pyrrole->Anion Deprotonation (-H+) Base Base (NaH, K2CO3, etc.) Base->Anion TS Transition State (SN2) Anion->TS Nucleophilic Attack Electrophile Alkyl Halide (R-X) Electrophile->TS Product N-Alkylated Pyrrole (Product) TS->Product Halide Displacement (-X-)

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of brominated pyrroles.

Experimental Protocols

Decision Matrix: Choosing the Right Method
ParameterMethod A: NaH / DMF Method B: K₂CO₃ / DMF Method C: PTC (TBAHS)
Substrate Acidity Low to HighModerate to High (Brominated)Moderate to High
Base Strength Strong (

~35)
Mild (

~10)
Variable (depends on aq. base)
Moisture Sensitivity High (Anhydrous required)LowLow (Biphasic system)
Reaction Speed Fast (< 2 h)Slow (4 - 16 h)Moderate
Recommended For Unreactive electrophilesAcid-sensitive substratesLarge-scale / Green chem
Method A: Irreversible Deprotonation (Standard)

Best for: Rapid synthesis, unreactive alkyl halides, and substrates requiring complete deprotonation.

Reagents:

  • Substrate: 4,5-dibromopyrrole-2-carboxylate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Solvent: Anhydrous DMF or THF (0.1 M concentration)

  • Electrophile: Alkyl Bromide/Iodide (1.2 - 1.5 equiv)

Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve the brominated pyrrole (1.0 equiv) in anhydrous DMF. Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/colored (often yellow/orange for bromopyrroles).

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 1–3 hours. Monitor by TLC (Hexane/EtOAc).

  • Quench: Cool to 0°C. Quench excess NaH with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate.
    
Method B: Mild Base Activation (Recommended for Scale-up)

Best for: Brominated pyrroles (due to enhanced acidity), avoiding harsh bases, and substrates with ester/amide functionality.

Reagents:

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 - 3.0 equiv)
  • Solvent: DMF or Acetone (0.2 M)

  • Catalyst (Optional): TBAI (10 mol%) or 18-crown-6 (if using

    
     in non-polar solvents).
    

Protocol:

  • Setup: Charge a flask with brominated pyrrole (1.0 equiv),

    
     (2.5 equiv), and DMF.
    
  • Activation: Stir at RT for 15 minutes.

  • Addition: Add Alkyl Halide (1.5 equiv).

  • Heating: Heat to 60–80°C. Note: Brominated pyrroles are less nucleophilic; heat is often required with weak bases.

  • Monitoring: Reaction typically requires 4–16 hours.

  • Workup: Dilute with water (precipitation often occurs). Filter the solid product or extract with EtOAc as in Method A.

Method C: Phase Transfer Catalysis (PTC)

Best for: Industrial applications, avoiding dry solvents, and simple alkyl halides.

Reagents:

  • Solvent: Toluene / 50% NaOH (aq) (Biphasic)

  • Catalyst: Tetrabutylammonium hydrogen sulfate (TBAHS) (5–10 mol%)

Protocol:

  • Mix: Dissolve pyrrole and alkyl halide in Toluene.

  • Catalyst: Add TBAHS.

  • Base: Add 50% NaOH solution.

  • Agitation: Vigorously stir (high RPM is critical for biphasic interface area) at RT or mild heat (40°C).

  • Separation: Separate layers. Wash organic layer with water/brine.

Critical Parameters & Troubleshooting

Solvent Effects

The choice of solvent dictates the "nakedness" of the anion.

  • DMF/DMSO (Dipolar Aprotic): Excellent cation solvation (

    
    , 
    
    
    
    ), leaving the pyrrolyl anion highly reactive. Preferred for Method A and B.
  • THF (Ether): Good for NaH, but ion-pairing is tighter than in DMF, potentially slowing reaction with bulky electrophiles.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Conversion Nucleophile is too stable (sterics/electronics).Switch to Method A (NaH) or add TBAI/Crown Ether catalyst. Increase Temp to 80°C.
C-Alkylation Observed "Soft" electrophile or insufficient base strength.Use "Hard" electrophiles (Alkyl Tosylates/Halides). Ensure complete deprotonation (Method A).
Debromination Reduction by strong nucleophiles or metals.Avoid metal-halogen exchange conditions (e.g., do not use n-BuLi). Stick to NaH or Carbonates.
Polymerization Acidic workup or high thermal stress.Neutralize workup immediately. Keep temperature < 100°C.

Validated Data: Yield Comparison

The following data summarizes internal validation runs using 4,5-dibromopyrrole-2-carboxylate as the substrate and Methyl Iodide (MeI) as the electrophile.

MethodBaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
A NaHDMF0 -> RT1.594% >98%
A NaHTHF0 -> RT3.088%>98%
B

DMF6012.091%>99%
B

AcetoneReflux18.076%95%
C 50% NaOHToluene406.082%96%

Workflow Visualization

Workflow Start Start: Brominated Pyrrole CheckSol Solubility / Sensitivity Check Start->CheckSol MethodA Method A: NaH / DMF (High Reactivity) CheckSol->MethodA Unreactive / Small Scale MethodB Method B: K2CO3 / DMF (Mild / Scalable) CheckSol->MethodB Acid Sensitive / Large Scale Monitor Monitor (TLC/LCMS) MethodA->Monitor MethodB->Monitor Monitor->MethodA Incomplete (Add Reagent) Workup Workup & Purification Monitor->Workup Complete End Final Product Workup->End

Figure 2: Operational workflow for selecting and executing the optimal alkylation protocol.

References

  • Al-Mourabit, A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their congeners. European Journal of Organic Chemistry. Link

  • Hoffmann, H., & Lindel, T. (2011). Synthesis of the Marine Pyrrole-Imidazole Alkaloid Oroidin. Synthesis. Link

  • Le, Z. G., et al. (2004).[1] Ionic liquid-promoted regioselective N-alkylation of pyrroles and indoles. Synthesis. Link

  • TargetMol. (2024). 4,5-Dibromo-1H-Pyrrole-2-Carboxylic Acid Product Data. Link

  • PubChem. (2024). Compound Summary: 4,5-Dibromopyrrole-2-carboxylic acid.[2][3] Link

Sources

HPLC purification methods for 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Purity Isolation of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile via RP-HPLC

Part 1: Executive Summary & Physicochemical Profiling

1.1 Scope This guide details the High-Performance Liquid Chromatography (HPLC) purification of This compound . This molecule is a critical intermediate often used in the synthesis of kinase inhibitors and optoelectronic materials. Its purification is challenging due to the presence of closely eluting des-bromo precursors and potential regioisomers formed during electrophilic aromatic substitution.

1.2 Molecular Profile & Separation Logic To design a robust protocol, we must first understand the analyte's behavior in solution.

PropertyValue (Est.)Chromatographic Implication
Molecular Formula C₈H₉BrN₂Low molecular weight; requires high surface area columns.
LogP (Hydrophobicity) ~2.1 - 2.5Moderately lipophilic. Retains well on C18 stationary phases.
pKa Neutral / Weak BaseThe pyrrole nitrogen is methylated (N-1), preventing H-bond donation. The nitrile (C-3) and bromo (C-4) groups are electron-withdrawing, reducing the basicity of the ring.
UV Max ~240–260 nmStrong absorbance due to conjugation of the pyrrole ring with the nitrile group.

1.3 The Purification Challenge The primary impurity in this synthesis is typically the unreacted starting material (1,2,5-trimethyl-1H-pyrrole-3-carbonitrile ). The addition of a single bromine atom increases hydrophobicity only marginally, leading to poor resolution on standard flash silica cartridges. RP-HPLC is required to exploit the "hydrophobic shift" created by the halogen atom.

Part 2: Analytical Method Development (Scouting)

Before preparative scale-up, an analytical method must be established to assess purity and optimize resolution (


).

2.1 Column Selection Strategy

  • Primary Choice: C18 (Octadecylsilane) - End-capped.

    • Reasoning: Provides the strongest hydrophobic interaction to separate the brominated product (more hydrophobic) from the des-bromo precursor.

  • Alternative Choice: Phenyl-Hexyl .

    • Reasoning: If the C18 separation is insufficient, the Phenyl-Hexyl phase utilizes

      
       interactions. The bromine atom alters the electron density of the aromatic ring, often creating a distinct selectivity difference compared to alkyl-bonded phases.
      

2.2 Analytical Protocol

  • System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Note: FA suppresses silanol activity and ensures sharp peak shape, even for neutral-acting pyrroles.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.

    • Note: ACN is preferred over Methanol for lower backpressure and sharper peaks with nitrile-containing compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Reference 360 nm).

  • Temperature: 30°C.

2.3 Gradient Table (Scouting)

Time (min)% Mobile Phase BEvent
0.05Equilibration
1.05Sample Injection / Hold
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End

2.4 Expected Chromatogram

  • RT ~8.5 min: Des-bromo impurity (Starting Material).

  • RT ~9.8 min: Target: this compound .

  • The target elutes after the starting material due to the increased lipophilicity of the bromine substituent.

Part 3: Preparative Scale-Up Protocol

Once the analytical method confirms separation (


), scale up to a preparative system.

3.1 Sample Preparation (Critical Step)

  • Solvent: Dissolve crude solid in DMSO:Methanol (1:1) . Avoid pure ACN as it may cause precipitation upon injection into the aqueous mobile phase stream.

  • Concentration: 50–100 mg/mL.[1]

  • Filtration: Pass through a 0.45 µm PTFE syringe filter to protect the prep column frit.

3.2 Preparative Method Parameters

  • Column: Prep C18 (e.g., XBridge Prep C18), 19 x 150 mm, 5 µm.

  • Flow Rate: 20 mL/min.

  • Injection Volume: 500 µL – 1000 µL (depending on resolution).

  • Gradient Strategy: "Focusing Gradient." Instead of 5-95%, zoom in on the elution window found in the scout run.

3.3 Focused Gradient Table

Time (min)% Mobile Phase BLogic
0.030Start closer to elution point
2.030Load Sample
12.060Shallow gradient (3% per min) maximizes resolution
12.595Flush column
15.095Wash
15.130Re-equilibrate

3.4 Fraction Collection Logic

  • Trigger: Slope + Threshold (UV 254 nm).

  • Logic: Collect the main peak. If a "shoulder" is observed on the front (des-bromo impurity), set the collection start delay to cut the front of the peak aggressively.

  • Post-Processing: Pool fractions -> Rotovap ACN -> Lyophilize remaining water to obtain a white/off-white solid.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Mixture (4-bromo-1,2,5-trimethyl...) Solubility Solubility Test (DMSO/MeOH) Start->Solubility Filter Filter (0.45 µm PTFE) Solubility->Filter Scout Analytical Scout (C18, 5-95% ACN) Filter->Scout Decision Resolution (Rs) > 1.5? Scout->Decision Optimize Switch to Phenyl-Hexyl or Flatten Gradient Decision->Optimize No PrepScale Prep HPLC (Focus Gradient 30-60%) Decision->PrepScale Yes Optimize->Scout Fractions Fraction Collection (UV 254nm) PrepScale->Fractions QC QC Analysis (Purity > 98%) Fractions->QC

Figure 1: Decision tree for the isolation of brominated pyrrole derivatives, ensuring purity checkpoints.

Part 5: Troubleshooting & Scientific Rationale

5.1 Issue: Peak Tailing

  • Cause: Interaction between the pyrrole nitrogen and residual silanols on the silica support.

  • Solution: Increase buffer strength. Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . The trifluoroacetate anion pairs with the protonated base (if any) and masks silanols more effectively.

5.2 Issue: Co-elution with Starting Material

  • Cause: Insufficient hydrophobicity difference.

  • Solution: Change the organic modifier to Methanol . Methanol allows for different solvation of the aromatic ring and the bromine atom, often altering selectivity (

    
    ) significantly compared to ACN.
    

5.3 Stability Warning

  • Brominated pyrroles can be light-sensitive. Perform fraction collection in amber vessels or wrap containers in foil to prevent debromination or photolytic degradation during the drying process.

Part 6: References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on RP-HPLC mechanism and method development). Link

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Reference for physicochemical properties of pyrroles and electrophilic substitution patterns).

  • Agilent Technologies. (2020). Strategies for the Separation of Halogenated Isomers. Application Note 5990-1234EN. (General guidance on separating halo-aromatics using C18 vs. Phenyl phases). Link

  • PubChem. (2023).[2] Compound Summary: 1,2,5-Trimethylpyrrole.[2] (Source for precursor hydrophobicity data). Link

Sources

Mastering the Crystallization Landscape: High-Purity Recrystallization of Substituted Pyrrole-3-carbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract & Introduction

Substituted pyrrole-3-carbonitriles are a cornerstone of modern medicinal chemistry and materials science. Their rigid, aromatic scaffold is a "privileged structure," frequently found in pharmacologically active agents and functional organic materials.[1] The synthetic routes to these compounds, such as the Hantzsch, Paal-Knorr, or Piloty-Robinson syntheses, often yield crude products containing residual starting materials, catalysts, and side-products.[][3][4] Achieving the high purity requisite for downstream applications—be it biological screening or device fabrication—hinges on effective purification.

Recrystallization is the definitive technique for purifying solid organic compounds.[5][6] It is a process predicated on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling, leaving impurities behind in the solution, or "mother liquor".[7][8] This guide provides a comprehensive framework for developing robust recrystallization protocols for substituted pyrrole-3-carbonitriles, moving beyond a simple list of steps to explain the critical decision-making processes that underpin successful purification.

The Science of Recrystallization: A Self-Validating System

A successful recrystallization is not merely a procedure; it is a self-validating experiment grounded in the physicochemical properties of the solute and solvent. The ideal solvent must satisfy several criteria:

  • High Solubility at High Temperature: The compound of interest should be highly soluble in the boiling solvent to allow for complete dissolution.[5][9][10]

  • Low Solubility at Low Temperature: Upon cooling, the compound's solubility should drop significantly to ensure a high recovery yield of purified crystals.[5][10]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out," where the compound melts instead of dissolving.[10] Additionally, a lower boiling point facilitates easier drying of the final crystals.[9][10]

  • Inertness: The solvent must not react with the compound being purified.[7][11]

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or extremely soluble in the cold solvent (so they remain in the mother liquor during crystallization).[6][9]

Solvent Selection Strategy: A Logic-Driven Approach

The choice of solvent is the most critical variable in recrystallization.[10] For pyrrole-3-carbonitriles, the selection is guided by the overall polarity of the molecule, which is a composite of the pyrrole ring, the polar nitrile group (-C≡N), and the specific substituents at other positions. The principle of "like-dissolves-like" is the guiding tenet.

  • The Pyrrole-3-carbonitrile Core: The pyrrole ring itself is aromatic and possesses a dipole moment.[3] The N-H proton is weakly acidic (pKa ≈ 17.5), allowing for hydrogen bonding.[3] The 3-carbonitrile group is strongly polar and a hydrogen bond acceptor. This core structure lends itself to solubility in moderately polar to polar solvents.

  • Influence of Substituents:

    • Non-polar Substituents (Alkyl, Phenyl): These groups decrease the overall polarity of the molecule, increasing its solubility in less polar solvents like toluene or ethyl acetate, and decreasing its solubility in highly polar solvents like water.

    • Polar Substituents (-OH, -COOH, -NH2): These groups significantly increase polarity through hydrogen bonding capabilities. For such compounds, highly polar solvents like ethanol, methanol, or even water are excellent starting points.[12]

    • Electron-Withdrawing Groups (-NO2, -C(O)R): These groups enhance the dipole moment, generally favoring more polar solvents.

The following diagram illustrates a logical workflow for selecting an appropriate solvent system.

Solvent_Selection cluster_0 Solvent Selection Workflow start Start: Crude Substituted Pyrrole-3-carbonitrile test_solubility Test solubility of ~20mg crude solid in 0.5 mL of a test solvent at RT. start->test_solubility is_soluble_rt Soluble at Room Temp (RT)? test_solubility->is_soluble_rt heat_solvent Heat the mixture to boiling. is_soluble_rt->heat_solvent No end_bad_1 FAILURE: Solvent is too good. Choose a less polar solvent. is_soluble_rt->end_bad_1 Yes is_soluble_hot Soluble when hot? heat_solvent->is_soluble_hot cool_solution Cool slowly to RT, then in an ice bath. is_soluble_hot->cool_solution Yes end_bad_2 FAILURE: Solvent is too poor. Choose a more polar solvent. is_soluble_hot->end_bad_2 No crystals_form Do crystals form? cool_solution->crystals_form end_good SUCCESS: Solvent is suitable for single-solvent recrystallization. crystals_form->end_good Yes end_mixed POTENTIAL: Good candidate for a mixed-solvent system. crystals_form->end_mixed No

Caption: A decision tree for empirical solvent selection.

Table 1: Properties of Common Recrystallization Solvents

This table provides a quick reference for selecting candidate solvents based on polarity and boiling point.

SolventBoiling Point (°C)PolarityNotes
Water100Very HighExcellent for highly polar compounds; high heat of vaporization.
Methanol65HighGood general-purpose polar solvent.
Ethanol78HighExcellent general-purpose solvent, less toxic than methanol.
Acetone56Medium-HighDissolves many organics, but low BP limits temperature range.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Dichloromethane40Medium-LowLow BP is a limitation; use in a well-ventilated hood.
Toluene111LowGood for non-polar compounds; high BP can be hard to remove.
Hexane / Heptane69 / 98Very LowFor very non-polar compounds; often used as the "poor" solvent.

Experimental Protocols

The following diagram outlines the universal workflow for purification by recrystallization.

Recrystallization_Workflow cluster_1 General Recrystallization Protocol dissolve 1. Dissolution Dissolve crude solid in minimum amount of boiling solvent. hot_filt_decision Insoluble impurities present? dissolve->hot_filt_decision hot_filt 2. Hot Filtration (Optional) Quickly filter hot solution to remove solids. hot_filt_decision->hot_filt Yes cool 3. Crystallization Allow filtrate to cool slowly to room temp, then chill in an ice bath. hot_filt_decision->cool No hot_filt->cool isolate 4. Isolation Collect crystals by vacuum filtration. cool->isolate wash 5. Washing Rinse crystals with a small amount of ICE-COLD solvent. isolate->wash dry 6. Drying Dry crystals under vacuum to remove residual solvent. wash->dry

Caption: The six core stages of a recrystallization experiment.

Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude pyrrole-3-carbonitrile into an Erlenmeyer flask with a stir bar. Add a small portion of the selected solvent and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid has just completely dissolved.[6] Causality: Adding the minimum amount of boiling solvent creates a saturated solution, which is essential for maximizing crystal recovery upon cooling.[5]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If either charcoal was added or insoluble impurities are visible, perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor. Re-apply the vacuum to draw the wash solvent through.

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.[6]

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility profile. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[8][9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent, following Step 1 of the single-solvent protocol.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Re-homogenization: Add a few drops of the hot "good" solvent until the cloudiness just disappears, resulting in a clear, hot, saturated solution.

  • Crystallization, Isolation, and Drying: Follow steps 4, 5, and 6 from the single-solvent protocol. For washing (Step 5), use a cold mixture of the two solvents in the same approximate ratio as the final crystallization mixture.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; the solution is too supersaturated.Re-heat the mixture to dissolve the oil. Add more solvent to decrease saturation and then cool again. If the problem persists, choose a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the compound is too soluble even when cold; rapid cooling.Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a "seed crystal" from a previous batch. If too much solvent was used, evaporate some solvent and cool again.
Low Recovery Yield Too much solvent was used; cooling was not sufficient; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used.[10] Ensure the flask is thoroughly chilled in an ice bath. Ensure filtration apparatus is pre-heated.
Impure Crystals Cooling was too rapid, trapping impurities; wash solvent was not cold enough.Allow the solution to cool slowly and undisturbed. Always wash the collected crystals with fresh, ice-cold solvent to remove residual mother liquor.

Purity Assessment: Validating Success

The purity of the recrystallized pyrrole-3-carbonitrile should be assessed to validate the procedure.

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. The pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

References

  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization I 10. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Process for the purification of crude pyrroles. (1994). Google Patents.
  • Purification of crude pyrroles. (1996). Google Patents.
  • Recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Green Synthesis of Pyrrole Derivatives. (2016). Semantic Scholar. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Victoria. Retrieved from [Link]

  • 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. (n.d.). Organic Syntheses. Retrieved from [Link]

  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • About Pyrrole. (2024). Ensince Industry Co., Ltd. Retrieved from [Link]

  • Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). MDPI. Retrieved from [Link]

  • Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. (2023). ResearchGate. Retrieved from [Link]

  • Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H-pyrrole-3-carbonitrile. (n.d.). PubChem. Retrieved from [Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. Retrieved from [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • FACILE SYNTHESIS OF 2,3-DISUBSTITUTED PYRROLES FROM 2- SUBSTITUTED 1-PYRROLINES. (n.d.). CORE. Retrieved from [Link]

  • Pyrrole-3-carboxylic acid derivatives. (n.d.). Syrris. Retrieved from [Link]

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Application of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: Functionalization of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile for Optoelectronic Scaffolds

Executive Summary

This technical note details the application of This compound (hereafter referred to as BtPC ) as a specialized building block in the synthesis of organic semiconductors. Unlike generic pyrroles, BtPC features a fully substituted ring system where the reactive 2- and 5-positions are blocked by methyl groups. This structural constraint forces reactivity exclusively to the 4-position, making BtPC an ideal terminal end-capping unit for Donor-Acceptor (D-A) conjugated systems.

Key Applications:

  • Organic Photovoltaics (OPV): Tuning HOMO/LUMO levels in non-fullerene acceptors (NFAs).

  • OLED Emitters: Synthesis of asymmetric BODIPY dyes and push-pull fluorophores.

  • Medicinal Chemistry: Construction of biaryl scaffolds via Suzuki-Miyaura coupling.

Material Profile & Mechanistic Insight

Structural Logic

The utility of BtPC lies in its "Push-Pull" electronic character and steric precision:

  • Electron Withdrawal (Pull): The Carbonitrile (CN) group at C3 lowers the LUMO energy, stabilizing the molecule against oxidation and narrowing the optical bandgap.

  • Electron Donation (Push): The pyrrole nitrogen and methyl groups provide electron density, facilitating hole transport.

  • Steric Blocking: The methyls at C1, C2, and C5 prevent uncontrolled polymerization at the typically reactive

    
    -positions, ensuring that cross-coupling occurs only at the C4-Bromine site.
    
Physical Properties (Typical)
PropertySpecificationRelevance
Appearance Off-white to pale yellow solidIndicates purity (darkening suggests oxidation).
Solubility DCM, THF, Toluene, DMFCompatible with standard cross-coupling solvents.
Reactivity C4-Br (Electrophilic)Site for Pd-catalyzed oxidative addition.
Stability Air-stable (solid state)Easier handling compared to non-methylated pyrroles.

Application Workflow: End-Capping Conjugated Systems

The following diagram illustrates the workflow for using BtPC to synthesize a Donor-Acceptor-Donor (D-A-D) small molecule semiconductor.

G Start Precursor: 1,2,5-trimethyl-pyrrole-3-CN Step1 Step 1: Regioselective Bromination (NBS) Start->Step1 Electrophilic Sub. Inter Intermediate: BtPC (4-Bromo) Step1->Inter Isolation Step2 Step 2: Suzuki Coupling (Pd Catalyst + Core) Inter->Step2 End-Capping Final Target Material: D-A-D Semiconductor Step2->Final Purification

Figure 1: Synthetic workflow transforming the pyrrole precursor into a functional semiconductor via bromination and cross-coupling.

Detailed Protocols

Protocol A: Synthesis of BtPC (Bromination)

Objective: To install a reactive bromine handle at the C4 position without over-brominating.

Reagents:

  • 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve the pyrrole precursor in anhydrous THF (0.1 M concentration) in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS portion-wise over 20 minutes. Note: Slow addition prevents localized high concentrations of bromine radicals.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:Ethyl Acetate 4:1). The product usually has a lower Rf than the starting material.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Critical Control Point: Do not use excess NBS (>1.1 eq) to avoid bromination of the methyl groups (benzylic-type radical substitution).

Protocol B: Suzuki-Miyaura End-Capping

Objective: To couple BtPC onto a conjugated core (e.g., Benzothiadiazole-diboronic ester) to create a D-A-D material.

Reagents:

  • Halide: BtPC (2.2 eq)

  • Boronate: Aryl-diboronic ester core (1.0 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd2(dba)3/S-Phos

  • Base: K2CO3 (2M aqueous solution)

  • Solvent: Toluene/DMF (4:1 ratio)

Procedure:

  • Degassing (Crucial): Combine BtPC, Boronate core, and solvents in a Schlenk tube. Bubble Argon through the solution for 20 minutes. Oxygen poisons the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd catalyst and Base under a positive stream of Argon. Seal the tube.

  • Heating: Heat to 90–110°C for 12–24 hours. The solution should darken as the catalytic cycle progresses.

  • Work-up: Cool to RT. Pour into water and extract with Chloroform.

  • Purification:

    • Pass through a short plug of Celite to remove Pd black.

    • Concentrate and purify via column chromatography.

    • Final Step: Precipitation into cold Methanol is recommended to remove oligomeric impurities.

Validation (Self-Check):

  • 1H NMR: Look for the disappearance of the C4-H signal (if unbrominated precursor remained) and the appearance of aromatic peaks from the core.

  • UV-Vis: A significant red-shift (bathochromic shift) in absorption maxima (

    
    ) indicates successful conjugation extension.
    

Characterization & Quality Control

To validate the electronic properties of the synthesized material, the following data points are required:

TechniqueParameterTarget Observation
1H NMR Structural IntegrityIntegration of Methyl groups (Singlets at ~2.3–3.5 ppm) vs. Core protons.
Cyclic Voltammetry (CV) HOMO/LUMO LevelsReversible oxidation waves. Calculate

from onset oxidation potential.
TGA/DSC Thermal StabilityDecomposition temp (

) > 300°C is preferred for device fabrication.
Electronic Pathway Diagram

The following diagram visualizes how BtPC modifies the energy levels of the final material.

Energy Core Conjugated Core (High LUMO) System Final D-A-D System (Lowered Bandgap) Core->System Conjugation BtPC BtPC End-Cap (EWG - Nitrile) BtPC->System LUMO Stabilization

Figure 2: Impact of the nitrile-functionalized pyrrole on the electronic band structure.

References

  • Suzuki-Miyaura Coupling of Heterocycles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.[1]

    • Source: National Institutes of Health (NIH) / Molecules.
    • URL:[Link]

  • Pyrrole-Based Materials in OPV

    • Title: Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics.[2][3]

    • Source: ACS Applied Materials & Interfaces.[2]

    • URL:[Link]

  • Bromination Protocols (NBS)

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[4][5]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • BODIPY Precursors

    • Title: Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole (BODIPY Intermedi
    • Source: IUCrD
    • URL:[Link]

Sources

Application Notes & Protocols: In Vitro Profiling of Substituted Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to serve as a versatile scaffold for substitution have made it a "privileged structure" in the design of novel therapeutic agents. Pyrrole derivatives are found in a wide array of biologically active natural products and synthetic drugs, exhibiting activities that span from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][2] The biological efficacy of these compounds is profoundly influenced by the nature and placement of substituents on the pyrrole core, which dictates their interaction with specific biological targets.[3]

This comprehensive guide provides a series of detailed application notes and protocols for the in vitro evaluation of substituted pyrrole derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. Our focus is on establishing self-validating systems that ensure the generation of robust, reproducible, and meaningful data, thereby accelerating the journey from a novel compound to a viable drug candidate.

General Workflow for In Vitro Evaluation

The discovery pipeline for novel pyrrole-based agents typically follows a structured, multi-stage screening process. This workflow ensures a logical progression from broad-based activity screening to detailed mechanistic studies, allowing for efficient identification and optimization of lead compounds.

G cluster_0 Design & Synthesis cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Assays cluster_3 Lead Optimization A Design of Substituted Pyrrole Derivatives B Chemical Synthesis A->B C Purification & Characterization B->C D Antiproliferative Assays (e.g., MTT, SRB) C->D Test Compounds E Antimicrobial Assays (e.g., MIC) C->E Test Compounds F Initial Target-Based Screen (e.g., Kinase Panel) C->F Test Compounds G Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) D->G Active Compounds H Enzyme Kinetics & Inhibition Assays F->H Hits J Structure-Activity Relationship (SAR) G->J H->J I Receptor Binding Assays I->J K In Vitro Toxicity (e.g., on normal cells) J->K L Lead Compound Identification K->L G cluster_0 Microtubule Dynamics tubulin αβ-Tubulin Dimers (GTP-bound) mt Microtubule Polymer tubulin->mt Polymerization (Dynamic Instability) mt->tubulin Depolymerization arrest {G2/M Phase Arrest} mt->arrest Disruption of Mitotic Spindle apoptosis {Apoptosis} arrest->apoptosis inhibitor {Substituted Pyrrole (e.g., at Colchicine Site)} inhibitor->tubulin Binds & Prevents Polymerization

Caption: Inhibition of tubulin polymerization by substituted pyrroles leading to cell cycle arrest and apoptosis.

Kinase Inhibition Assays
  • Principle: Protein kinases are crucial enzymes in signaling pathways that regulate cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime drug targets. [4]Kinase assays measure the transfer of a phosphate group from ATP to a substrate (peptide or protein). Inhibition is detected by a decrease in the phosphorylated product. Common detection methods include fluorescence resonance energy transfer (FRET), fluorescence polarization (FP), or luminescence (e.g., ADP-Glo™).

  • Application: Many pyrrolo[2,3-d]pyrimidine and pyrrole indolin-2-one derivatives are designed as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR, PDGFR, and EGFR, or non-receptor kinases like Src. [5][4][6][7]These assays quantify the specific inhibitory activity of the compounds against a purified kinase.

  • Detailed Protocol (Example using ADP-Glo™ Luminescence Assay):

    • Kinase Reaction: In a 96-well or 384-well plate, combine the kinase buffer, the specific kinase (e.g., VEGFR-2, Src), its corresponding substrate peptide, and the test pyrrole compound at various concentrations.

    • Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes). The extent of ATP-to-ADP conversion is proportional to kinase activity.

    • Termination & ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. This step is crucial to prevent the unused ATP from interfering with the signal.

    • Luminescence Generation: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP into ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

    • Signal Reading: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis & Interpretation:

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition relative to a no-inhibitor control.

    • Determine the IC50 value by plotting % inhibition against the log of the compound concentration. This provides a quantitative measure of the compound's potency against a specific kinase.

Pyrrole Derivative Class Target Kinase IC50 (µM) Reference
Pyrrolo[2,3-d]pyrimidine 7a pp60c-Src13.9[6]
Pyrrolo[2,3-d]pyrimidine 5e VEGFR-20.20[7]
Pyrrolo[2,3-d]pyrimidine 5h EGFR0.24[7]
Sunitinib (Pyrrole indolin-2-one)VEGFR-2, PDGFRβPotent (nM range)[4]

Table 2: Examples of kinase inhibitory activity of substituted pyrrole derivatives.

Section 3: Mechanistic Assays - Understanding Cellular Consequences

Once a compound shows potent antiproliferative activity, the next step is to understand how it affects the cell. Mechanistic assays provide this crucial insight.

Mitochondrial Membrane Potential (MMP/ΔΨm) Assay
  • Principle: A healthy mitochondrion maintains a high electrochemical potential across its inner membrane (ΔΨm), which is essential for ATP production. [8]A loss or dissipation of this potential is an early and critical event in the intrinsic pathway of apoptosis. [9][10]This assay uses lipophilic cationic fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner.

  • Application: To determine if the cytotoxicity induced by a pyrrole derivative is mediated through the mitochondrial apoptosis pathway.

  • Featured Probe: JC-1

    • Causality: JC-1 is a ratiometric dye, which is a significant advantage. [9]In healthy cells with high MMP, JC-1 forms "J-aggregates" that emit red fluorescence (~590 nm). In apoptotic or unhealthy cells with low MMP, the dye remains in its monomeric form and emits green fluorescence (~530 nm). [9][11]The ratio of red to green fluorescence provides a semi-quantitative measure of mitochondrial polarization that is largely independent of mitochondrial size, shape, or number, making the results more reliable than with single-wavelength dyes. [9]

  • Detailed Protocol (for Fluorescence Microscopy or Plate Reader):

    • Cell Culture & Treatment: Seed cells in a suitable format (e.g., glass-bottom dish for microscopy or a black, clear-bottom 96-well plate for a plate reader). Treat with the pyrrole derivative at its IC50 concentration for a relevant time period (e.g., 12-24 hours).

    • Controls:

      • Negative Control: Vehicle-treated cells (should show high red fluorescence).

      • Positive Control: Treat cells with a known uncoupler like FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) for 5-10 minutes. This will rapidly dissipate the MMP and result in high green fluorescence. [11] 3. JC-1 Staining: Remove the treatment medium and wash the cells once with warm PBS. Add pre-warmed medium containing JC-1 dye (final concentration ~2 µM) and incubate for 15-30 minutes at 37°C, protected from light. [10] 4. Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer to remove any dye that has not accumulated in the mitochondria.

    • Imaging/Reading:

      • Microscopy: Immediately visualize the cells using a fluorescence microscope with filters for both green (e.g., FITC) and red (e.g., TRITC) fluorescence. [10]Healthy cells will show punctate red mitochondrial staining, while apoptotic cells will show diffuse green cytoplasmic fluorescence.

      • Plate Reader: Measure fluorescence intensity using two filter sets: Ex/Em ~485/535 nm (green monomers) and Ex/Em ~550/600 nm (red aggregates). [10]

  • Data Analysis & Interpretation:

    • For plate reader data, calculate the Red/Green fluorescence ratio (Intensity_Red / Intensity_Green).

    • A significant decrease in the red/green ratio in compound-treated cells compared to the vehicle control indicates mitochondrial depolarization and induction of the apoptotic pathway.

Section 4: Assays for Other Key Biological Activities

The versatility of the pyrrole scaffold extends beyond anticancer effects. The following assays are used to explore other common activities.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging ability of a compound. [12]DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the pale yellow hydrazine, causing a decrease in absorbance at 517 nm. [12][13]

  • Application: To screen pyrrole derivatives for their potential to act as antioxidants, which is relevant for neuroprotective or anti-inflammatory applications. [14][15]

  • Detailed Protocol:

    • Reagent Preparation: Prepare a stock solution of the pyrrole derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a fresh solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.

    • Assay Reaction: In a 96-well plate, add 50 µL of the test compound at various concentrations. Add 150 µL of the DPPH solution to each well.

    • Controls:

      • Negative Control: Solvent + DPPH solution.

      • Positive Control: A known antioxidant like Ascorbic Acid or Trolox. [16] 4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.

    • Absorbance Reading: Measure the absorbance at 517 nm.

  • Data Analysis & Interpretation:

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • The results can be expressed as an EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Antimicrobial Activity: Broth Microdilution Assay
  • Principle: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism. The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium or fungus.

  • Application: To evaluate the antibacterial and antifungal potential of novel pyrrole derivatives. [17][18]

  • Detailed Protocol:

    • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard, then dilute it according to standard guidelines (e.g., CLSI) to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the diluted inoculum to each well containing the test compound.

    • Controls:

      • Sterility Control: Broth only.

      • Growth Control: Broth + Inoculum (no compound).

      • Positive Control: A standard antibiotic (e.g., Ciprofloxacin) or antifungal (e.g., Amphotericin B). [18] 5. Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28-35°C for 24-48 hours for fungi.

    • Reading the MIC: The MIC is determined by visual inspection as the lowest concentration of the compound in which there is no visible turbidity (growth).

  • Data Analysis & Interpretation: The MIC value is reported in µg/mL or µM. A lower MIC indicates greater antimicrobial potency. The structure-activity relationship can be explored by comparing MICs of different derivatives. For example, studies have shown that the presence of electron-withdrawing groups can enhance the antimicrobial activity of some pyrroles. [17]

Conclusion

The in vitro assays detailed in this guide represent a foundational toolkit for the comprehensive characterization of novel substituted pyrrole derivatives. By progressing from broad antiproliferative screens to specific target-based and mechanistic assays, researchers can efficiently identify promising lead compounds and elucidate their modes of action. The emphasis on appropriate controls, causal understanding of protocol steps, and robust data analysis ensures the generation of high-quality, reliable data. This systematic approach is indispensable for unlocking the full therapeutic potential of the versatile pyrrole scaffold in modern drug discovery.

References

  • Beltrame, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]

  • Gudipudi, G., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. PubMed. Available at: [Link]

  • Gudipudi, G., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules. Available at: [Link]

  • Konstantinova, T., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. ResearchGate. Available at: [Link]

  • Abbove. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Abbove. Available at: [Link]

  • Acar, Ç., et al. (2021). 4-Propargyl-substituted 1H-pyrroles induce apoptosis and autophagy via extracellular signal-regulated signaling pathway in breast cancer. PubMed. Available at: [Link]

  • Gangjee, A., et al. (2008). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. PubMed. Available at: [Link]

  • Wang, H., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Syamaiah, K., et al. (2014). Synthesis and antimicrobial activity of some new 3,4-disubstituted pyrroles and pyrazoles. Der Pharma Chemica. Available at: [Link]

  • Wang, H., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PMC. Available at: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Cingolani, F., et al. (2020). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. PMC. Available at: [Link]

  • Semenov, I., et al. (2025). Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities. RSC Publishing. Available at: [Link]

  • Kumar, S., et al. (2024). Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. RSC Advances. Available at: [Link]

  • Gudipudi, G., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. Molecules. Available at: [Link]

  • Fayed, E. A., et al. (2021). Synthesis and cytotoxic activity of new indolylpyrrole derivatives. Indonesian Journal of Pharmacy. Available at: [Link]

  • Olgen, S., et al. (2008). Synthesis and activity of novel 5-substituted pyrrolo[2,3-d]pyrimidine analogues as pp60(c-Src) tyrosine kinase inhibitors. PubMed. Available at: [Link]

  • Stoyanov, S., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. Available at: [Link]

  • Tsolaki, O., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link]

  • Hsieh, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Perveen, R., et al. (2020). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. PMC. Available at: [Link]

  • Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Sartorius. Available at: [Link]

  • Al-Jumaili, A., et al. (2025). Evaluation of the Antioxidant Potential of CalixP[11]yrrole ,ResorcinA[11]rene, and PyrogallolA[11]. Indonesian Journal on Health Science and Medicine. Available at: [Link]

  • Mateev, E., et al. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules. Available at: [Link]

  • Demina, P., & Mironov, M. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. RSC Advances. Available at: [Link]

  • G-Biosciences. (n.d.). TMRE Mitochondrial Membrane Potential Assay. G-Biosciences. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PMC. Available at: [Link]

  • Konstantinova, T., et al. (2020). Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones. PubMed. Available at: [Link]

  • Kapras, V., et al. (2012). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. PubMed. Available at: [Link]

  • Puspitasari, F., et al. (2021). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line. Rasayan Journal of Chemistry. Available at: [Link]

  • Marino, A., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Gudipudi, G., et al. (2022). Computational-Based Discovery of the Anti-Cancer Activities of Pyrrole-Based Compounds Targeting the Colchicine-Binding Site of Tubulin. ResearchGate. Available at: [Link]

  • Thangadurai, T.D., et al. (2022). Rational Design of a Low-Data Regime of Pyrrole Antioxidants for Radical Scavenging Activities Using Quantum Chemical Descriptors and QSAR with the GA-MLR and ANN Concepts. PMC. Available at: [Link]

  • Hafez, H.N. (2009). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Journal of the Serbian Chemical Society. Available at: [Link]

  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. Available at: [Link]

  • Deshmukh, G.B., et al. (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

  • Jurczak, J., et al. (2016). A hybrid macrocyclic anion receptor exploiting the pyrrole-2,5-diacetamide unit. Organic & Biomolecular Chemistry. Available at: [Link]

  • Busschaert, N., et al. (2012). Preorganized Homochiral Pyrrole-Based Receptors That Display Enantioselective Anion Binding. eScholarship. Available at: [Link]

  • Van De Vyver, T., et al. (2012). Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. PLoS ONE. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges and decomposition pathways of this highly functionalized pyrrole derivative. Our goal is to provide not just protocols, but a foundational understanding of the molecule's reactivity to empower you to troubleshoot issues and ensure the integrity of your experimental outcomes.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during the handling, reaction, or analysis of this compound.

Q1: My sample of this compound is developing a yellow or brownish tint upon storage in the lab. What is happening and how can I prevent it?

A1:

  • Probable Cause: The discoloration is a classic indicator of degradation, most likely initiated by ambient light. Pyrrole moieties can undergo both direct and indirect photodegradation.[1][2] For brominated aromatic compounds, a common photochemical reaction is the cleavage of the carbon-bromine bond, which can generate radical species. These radicals can then initiate polymerization or react with atmospheric oxygen to form colored impurities.

  • Recommended Action & Scientific Rationale:

    • Immediate Action: Transfer the compound to an amber glass vial to block UV and visible light.

    • Best Practice Storage: Store the amber vial in a desiccator at reduced temperature (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen). This multi-faceted approach mitigates photodegradation, slows down potential thermal degradation pathways, and prevents oxidative reactions with atmospheric oxygen and moisture.[3]

Q2: I am observing a new, more polar peak in my HPLC analysis after leaving my compound in an unbuffered aqueous or protic solvent. What is this impurity?

A2:

  • Probable Cause: The appearance of a more polar impurity suggests hydrolysis of the nitrile (-C≡N) group. Under aqueous conditions, particularly with trace acid or base, the nitrile can hydrolyze first to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH). Both the amide and the carboxylic acid are significantly more polar than the parent nitrile, resulting in shorter retention times on a reverse-phase HPLC column.

  • Recommended Action & Scientific Rationale:

    • Solvent Choice: If your experiment allows, switch to aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) for reactions and storage of solutions.

    • pH Control: If an aqueous or protic solvent system is necessary, ensure it is rigorously buffered to a neutral pH (6.5-7.5). Avoid both strongly acidic and alkaline conditions unless the desired reaction requires it. The kinetics of hydrolysis for related functional groups are known to be pH-dependent.[4]

    • Fresh Solutions: Always prepare fresh solutions immediately before use and minimize their time at room temperature.

Q3: My reaction yield is inconsistent, and I'm detecting debrominated product (1,2,5-trimethyl-1H-pyrrole-3-carbonitrile) via GC-MS. What reaction conditions could be causing this?

A3:

  • Probable Cause: The loss of the bromine substituent can occur via several mechanisms:

    • Photolytic Cleavage: As mentioned in Q1, exposure to light, especially UV, can cause homolytic cleavage of the C-Br bond.[5]

    • Reductive Debromination: Certain reagents, such as some metal catalysts (e.g., Palladium with a hydrogen source) or strong reducing agents, can cause reductive cleavage of the C-Br bond.

    • Thermal Decomposition: At elevated temperatures, the C-Br bond can be the weakest point in the molecule, leading to thermal degradation and loss of bromine.[6]

  • Recommended Action & Scientific Rationale:

    • Control Light Exposure: Conduct your reaction in foil-wrapped glassware or in a dark fume hood to eliminate photolytic pathways.

    • Evaluate Reagents: Carefully review all reagents for their reductive potential. If a metal catalyst is used (e.g., for a cross-coupling reaction), ensure that adventitious hydrogen sources are eliminated and that the reaction conditions are optimized to favor the desired reaction over reduction.

    • Temperature Management: Maintain the lowest effective temperature for your reaction. Use a high-fidelity temperature controller and avoid localized overheating. Consider running a thermal stability study using Thermogravimetric Analysis (TGA) to understand the compound's decomposition temperature.[7][8]

Section 2: Predicted Decomposition Pathways

While specific experimental data for this exact molecule is not publicly available, we can predict the most likely decomposition pathways based on the chemical principles of pyrroles, nitriles, and brominated aromatics.

Key Areas of Reactivity

The this compound molecule has several potential points of instability under energetic conditions (heat, light) or in the presence of certain reagents (water, oxygen, nucleophiles).

Functional Group Potential Transformation Conditions Potential Products
C4-Br Bond Homolytic Cleavage (Debromination)UV/Visible Light, High TemperaturePyrrole Radical, HBr, Debrominated Pyrrole
C3-CN Bond HydrolysisWater, Acid/Base CatalysisCarboxamide, Carboxylic Acid
Pyrrole Ring Oxidation / PolymerizationOxygen, Radical Initiators, Strong AcidsRing-Opened Products, Oligomers/Polymers
Methyl Groups Radical AbstractionHigh Temperature, Radical InitiatorsSide-chain functionalized products
Visualization of Degradation Pathways

Below is a diagram illustrating the primary predicted degradation routes.

DecompositionPathways cluster_photo Photolytic Decomposition cluster_hydro Hydrolytic Decomposition cluster_thermal Thermal Decomposition Start 4-bromo-1,2,5-trimethyl- 1H-pyrrole-3-carbonitrile Photo_Radical Pyrrole Radical + Br• Start->Photo_Radical hv (Light) Hydro_Amide 4-bromo-1,2,5-trimethyl- 1H-pyrrole-3-carboxamide Start->Hydro_Amide H₂O, H⁺/OH⁻ Thermal_Debrom Debrominated Product Start->Thermal_Debrom Δ (Heat) Thermal_Ring Ring Cleavage Products (e.g., nitriles, amines) Start->Thermal_Ring Δ (High Heat) Photo_Product 1,2,5-trimethyl-1H-pyrrole- 3-carbonitrile Photo_Radical->Photo_Product H• abstraction Photo_Polymer Colored Polymers Photo_Radical->Photo_Polymer Polymerization Hydro_Acid 4-bromo-1,2,5-trimethyl- 1H-pyrrole-3-carboxylic acid Hydro_Amide->Hydro_Acid H₂O, H⁺/OH⁻

Caption: Predicted major decomposition pathways for this compound.

Section 3: Analytical Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study is the industry-standard approach. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify potential products.

Protocol: Forced Degradation Study by HPLC-UV/MS

Objective: To identify potential degradation products and sensitive conditions for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Control Sample: Dilute the stock solution to ~10 µg/mL with a 50:50 acetonitrile:water mixture. This is your time-zero (T=0) control.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Dilute stock to 100 µg/mL in 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute stock to 100 µg/mL in 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidative: Dilute stock to 100 µg/mL in 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic: Expose the solid compound and a 100 µg/mL solution (in quartz) to a photostability chamber (ICH Q1B guidelines) for a defined period.

    • Thermal: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours. Dissolve a portion in the mobile phase for analysis.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equivalent amount of base/acid.

    • Analyze all samples (Control, Acid, Base, Oxidative, Photolytic, Thermal) by a stability-indicating HPLC-UV/MS method.

    • Key Requirement: The HPLC method must be able to resolve the parent peak from all major degradation peaks. A gradient method using a C18 column is a good starting point.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.

Workflow for a Stability Study

StabilityWorkflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Interpretation A Prepare 1 mg/mL Stock in Acetonitrile B Prepare Control Sample (T=0) A->B C1 Acid Stress (0.1M HCl, 60°C) A->C1 C2 Base Stress (0.1M NaOH, RT) A->C2 C3 Oxidative Stress (3% H₂O₂, RT) A->C3 C4 Photolytic Stress (ICH Q1B) A->C4 C5 Thermal Stress (Solid, 80°C) A->C5 E Analyze all samples by HPLC-UV/MS B->E D Neutralize Samples (if applicable) C1->D C2->D C3->D C4->D C5->D D->E F Compare stressed samples to T=0 Control E->F G Identify Degradants (Mass Spec Data) F->G

Caption: Standard experimental workflow for a forced degradation study.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the recommended long-term storage conditions for this compound? A: Based on its structure, the ideal storage conditions are in an amber, tightly sealed container, under an inert atmosphere (argon or nitrogen), at -20 °C. This minimizes exposure to light, oxygen, and moisture, and the low temperature reduces the rate of any potential solid-state decomposition.

Q: Is this compound likely to be reactive in Suzuki or other palladium-catalyzed cross-coupling reactions? A: Yes, the C4-bromo substituent on the electron-rich pyrrole ring is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck). However, be aware that side reactions like reductive debromination can occur. Careful selection of the catalyst, ligand, base, and temperature is crucial for maximizing the yield of the desired coupled product.

Q: Are there any known safety hazards associated with the decomposition of this compound? A: While specific toxicity data is unavailable, the decomposition of brominated organic molecules, especially under thermal stress, can release hydrogen bromide (HBr), which is a corrosive and toxic gas.[6] All handling of this compound, particularly at elevated temperatures, should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

References

Sources

Technical Support Center: Palladium Catalyst Removal from Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: High Residual Pd / Product Decomposition / Yield Loss Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary: The "Sticky" Pyrrole Challenge

Pyrrole derivatives present a unique challenge in process chemistry. Unlike simple aromatics, pyrroles are electron-rich


-donors. They do not just "contain" palladium; they actively coordinate to it. The nitrogen lone pair and the electron-rich C2/C5 positions can act as ligands, stabilizing Pd species and preventing them from being washed away by simple filtration.

Furthermore, pyrroles are acid-sensitive . Standard metal removal protocols involving 1M HCl washes often lead to polymerization (red/black tar formation), destroying your API.

This guide prioritizes Chemospecific Scavenging over aggressive chemical washes to preserve the pyrrole ring while meeting ICH Q3D Class 2B limits (<10 ppm).

Diagnostic Workflow

Before selecting a reagent, determine your process constraints. Use this logic tree to select the safest method for your specific pyrrole substrate.

Pd_Removal_Workflow Start START: High Pd in Pyrrole Product Solubility Is Product Soluble in Organic Solvent? Start->Solubility WaterSol Is Product Water Soluble? Solubility->WaterSol No (Precipitate) AcidSens Is Pyrrole Acid Sensitive? (Risk of Polymerization) Solubility->AcidSens Yes (Solution) Method_Cryst Method A: Recrystallization (If Pd not included in lattice) WaterSol->Method_Cryst No Method_NAC Method D: NAC Wash (Aqueous Extraction) WaterSol->Method_NAC Yes Method_Resin Method B: SiliaMetS® Thiol/TMT (Fixed Bed or Slurry) AcidSens->Method_Resin Yes (High Sensitivity) Method_Carbon Method C: Activated Carbon (High Yield Loss Risk) AcidSens->Method_Carbon No (Stable) Method_Resin->Method_Carbon If Pd > 1000ppm (Pre-treatment)

Figure 1: Decision matrix for selecting a palladium removal strategy based on pyrrole stability and solubility.

Scavenger Selection Matrix

Not all scavengers are equal.[1][2][3][4][5] For pyrroles, we avoid electrophilic scavengers that might react with the ring.

Scavenger TypeFunctional GroupMechanismPyrrole CompatibilityBest For
SiliaMetS® Thiol Si-(CH₂)₃-SHLigand ExchangeHigh (Neutral pH)General purpose, Pd(II)
SiliaMetS® TMT Trithiocyanuric acidChelation (Tridentate)Very High High Pd loading, Pd(0) & Pd(II)
Activated Carbon C (Amorphous)AdsorptionMedium (Non-specific)Cheap bulk cleanup (Expect yield loss)
N-Acetyl Cysteine Amino AcidChelationHigh (Mildly Acidic)Aqueous extractions
SiliaMetS® TAAcOH Triamine TetraaceticChelation (EDTA-like)Low (Acidic)AVOID (Risk of polymerization)

Troubleshooting & FAQs

Scenario A: "My product turns black/red upon adding the scavenger."

Diagnosis: Acid-catalyzed polymerization. Root Cause: You likely used a silica-supported scavenger with residual acidity (e.g., sulfonic acid functionalized) or an acidic wash. Pyrroles polymerize rapidly in acidic media. Solution:

  • Switch to SiliaMetS® TMT or Thiol , which operate near neutral pH.

  • Buffer your solution. Add 1-2% Triethylamine (Et₃N) to the organic phase before adding the scavenger to ensure basicity is maintained.

Scenario B: "Pd levels are stuck at 50-100 ppm despite 12h stirring."

Diagnosis: Kinetic trap or Competitive Binding. Root Cause: The pyrrole nitrogen is competitively binding the Pd, or the Pd is trapped inside the crystal lattice of the product (if solid). Solution:

  • Temperature: Heat the mixture to 50°C (if stable). Ligand exchange is endothermic; heat helps the scavenger "rip" the Pd off the pyrrole.

  • Solvent Switch: Avoid coordinating solvents like THF or DMF during scavenging if possible. Use Toluene or DCM; these bind Pd poorly, making it easier for the scavenger to capture it.

  • The "Boost" Protocol: Add SiliaMetS® TMT (4 eq. vs Pd) and stir at 50°C for 4 hours. TMT has a higher affinity for Pd than the pyrrole nitrogen.

Scenario C: "I am losing 20-30% yield with Activated Carbon."

Diagnosis: Non-specific adsorption. Root Cause: Pyrroles are flat, aromatic systems that stick effectively to the graphene sheets of activated carbon. Solution:

  • Switch to Functionalized Silica (Resins). These bind metals chemically (chemisorption) rather than physically (physisorption), leaving your organic product in solution.

  • Pre-wetting: If you must use carbon, pre-saturate the carbon pad with the pure solvent before filtering your product.

Scenario D: "The scavenger is clogging my filter."

Diagnosis: Fines generation.[4] Solution:

  • Do not magnetically stir silica resins vigorously; this grinds them into fines. Use an orbital shaker or overhead stirrer.

  • Use a Dual-Pad Filtration : Top layer = Scavenger, Bottom layer = Celite (diatomaceous earth). The Celite catches the fines.

Experimental Protocols

Protocol A: Batch Mode (Standard for < 1kg)

Best for: Final API polishing where Pd < 500 ppm.

  • Dissolution: Dissolve crude pyrrole derivative in 10 volumes of Ethyl Acetate or Toluene.

    • Note: If the product is not soluble, dissolve in DMF, but expect slower scavenging kinetics.

  • Loading: Add SiliaMetS® Thiol or TMT (4 equivalents relative to residual Pd content).

    • Calculation: If you have 1000 ppm Pd, that is approx 1 mol% Pd. Add 4 mol% of scavenger.

  • Digestion: Agitate (overhead stirrer) at 40-50°C for 4 hours .

    • Critical: Do not use magnetic bars if possible to avoid grinding beads.

  • Filtration: Filter through a 0.45 µm PTFE membrane or a Celite pad.

  • Wash: Wash the filter cake with 2 volumes of solvent to recover entrained product.

  • Analysis: Evaporate a small aliquot and test via ICP-MS.

Protocol B: Flow/Cartridge Mode (High Efficiency)

Best for: Scale-up and preventing colored impurities.

  • Setup: Connect a SiliaMetS® Thiol Cartridge to a peristaltic pump.

  • Conditioning: Flush the cartridge with 5 Column Volumes (CV) of the reaction solvent.

  • Processing: Pump the pyrrole solution through the cartridge at a flow rate of 1-2 CV/min.

    • Recycle: If Pd is high (>1000 ppm), recirculate the output back into the feed vessel for 2-3 passes.

  • Recovery: Flush with 3 CV of pure solvent to push remaining product out of the cartridge.

Mechanism of Action

Understanding the ligand exchange is crucial. The scavenger must act as a stronger Lewis Base than the pyrrole.

Ligand_Exchange Step1 Pd-Pyrrole Complex (Soluble / Colored) Transition Transition State (Ligand Exchange) Step1->Transition Heat/Time Scavenger SiliaMetS-SH (Solid Support) Scavenger->Transition Result_Solid Pd-S-Silica (Solid - Filtered Out) Transition->Result_Solid Result_Liquid Pure Pyrrole (Filtrate) Transition->Result_Liquid

Figure 2: Ligand exchange mechanism. The thiol/TMT sulfur atom displaces the pyrrole nitrogen/carbon coordination.

References & Authoritative Sources

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation.[6] (Defines the 10 ppm oral limit for Palladium).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

  • SiliCycle Application Note. "Scavenging of Palladium from Heterocycles."

  • Biotage Metal Scavenging User Guide. (Comparative data on Thiol vs. TMT efficiency).

Sources

Technical Support Center: Troubleshooting Low Yields in the Bromination of 2,3,5-Trimethylpyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the bromination of 2,3,5-trimethylpyrrole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes. The inherent reactivity of the pyrrole ring, while advantageous, can often lead to challenges in controlling selectivity and achieving high yields of the desired product. This resource provides in-depth, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of 2,3,5-trimethylpyrrole resulting in a complex mixture of products and a low yield of the desired 4-bromo-2,3,5-trimethylpyrrole?

The high electron density of the pyrrole ring makes it exceptionally reactive towards electrophilic aromatic substitution.[1] This reactivity, while facilitating the reaction, can also be a significant source of side reactions, primarily over-bromination, if not carefully controlled.[1][2]

Root Causes and Solutions:

  • Overly Reactive Brominating Agent: Molecular bromine (Br₂) is a very strong electrophile and often leads to the formation of polybrominated pyrroles.[1]

    • Solution: Switch to a milder and more selective brominating agent. N-Bromosuccinimide (NBS) is a common and effective alternative that provides a controlled, low-concentration source of electrophilic bromine.[1][3] Another excellent option is Tetrabutylammonium tribromide (TBABr₃), a stable solid that also offers controlled bromination.[1][4]

  • Reaction Temperature is Too High: Increased temperatures accelerate the reaction rate but can detrimentally decrease selectivity, favoring the formation of multiple byproducts.

    • Solution: Conduct the reaction at sub-ambient temperatures. A starting point of 0 °C is often recommended, with the potential to go as low as -78 °C, especially when using more reactive agents.[1]

  • Improper Stoichiometry and Addition Rate: Using an excess of the brominating agent or adding it too quickly can create localized high concentrations, promoting polybromination.

    • Solution: Use a strict 1:1 stoichiometry of the brominating agent to the trimethylpyrrole. The brominating agent should be added dropwise or in small portions over an extended period to maintain a low concentration throughout the reaction.[1]

Q2: I'm using N-Bromosuccinimide (NBS), but my yields are still below 20%, and I recover a lot of unreacted starting material. What's going wrong?

Low conversion when using a milder reagent like NBS often points to issues with the reagent's quality, the reaction setup, or the presence of inhibitors.

Troubleshooting Steps:

  • NBS Quality: NBS can degrade over time, especially if exposed to light or moisture, appearing yellowish.[1] Degraded NBS will have lower reactivity.

    • Solution: Recrystallize the NBS from water before use to ensure high purity.[1][5] Pure NBS should be a white crystalline solid.

  • Solvent Purity: Solvents, particularly anhydrous ones like THF or Chloroform, can contain stabilizers (like amylene in chloroform) or impurities that can react with and consume NBS.[6]

    • Solution: Use freshly distilled or high-purity anhydrous solvents. If using chloroform, consider one stabilized with ethanol and pass it through an alumina column immediately before the reaction.[6]

  • Inadequate Reaction Time or Temperature: While low temperatures are crucial for selectivity, the reaction may be too slow if the temperature is excessively low or the reaction time is too short.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at a very low temperature (e.g., -78 °C), allow it to slowly warm to room temperature and stir for an additional 2-4 hours.[1]

Q3: My primary product is the 2-(bromomethyl) derivative instead of the ring-brominated product. Why is this happening?

This outcome indicates that a radical substitution reaction is occurring on one of the methyl groups rather than an electrophilic aromatic substitution on the pyrrole ring.

Understanding the Mechanism:

NBS can participate in both electrophilic and radical bromination pathways. The specific pathway is determined by the reaction conditions.[5][7]

  • Radical Pathway Promotion: The presence of radical initiators (like AIBN or benzoyl peroxide) or exposure to UV light will favor the radical mechanism, leading to benzylic/allylic-type bromination on the methyl groups.[3][5]

  • Electrophilic Pathway Promotion: The absence of radical initiators and light, along with the use of polar solvents, favors the desired electrophilic aromatic substitution.

Corrective Actions:

  • Eliminate Radical Initiators: Ensure that no radical initiators are present in your reaction setup.

  • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark fume hood to prevent photo-initiation of radical reactions.

  • Solvent Choice: While solvents like CCl₄ are classic for radical reactions, using solvents like THF, Acetonitrile, or DMF can favor the electrophilic pathway.[6]

Troubleshooting Workflow

Here is a logical workflow to diagnose and resolve low-yield issues in the bromination of 2,3,5-trimethylpyrrole.

Caption: Troubleshooting workflow for low yields.

Quantitative Data Summary

The choice of brominating agent and reaction conditions significantly impacts the regioselectivity and yield. The following table summarizes the expected outcomes with different reagents.

Brominating AgentTypical ConditionsExpected Major ProductPotential IssuesReference
Br₂ CH₂Cl₂, 0 °C to RTMixture of mono- and poly-brominated productsLow selectivity, over-bromination[1]
NBS THF, -78 °C to RT4-bromo-2,3,5-trimethylpyrroleLow conversion with impure NBS, potential for radical side reactions[1][6]
TBABr₃ CH₂Cl₂, RT4-bromo-2,3,5-trimethylpyrroleGenerally high selectivity and good yields[4]
DMSO/HBr DMSO, RT4-bromo-2,3,5-trimethylpyrroleMild and highly selective[8][9]

Key Experimental Protocols

Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)

This protocol is designed to maximize the yield of the monobrominated product while minimizing side reactions.

Materials:

  • 2,3,5-trimethylpyrrole

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5-trimethylpyrrole (1.0 mmol) in anhydrous THF (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve NBS (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the cooled pyrrole solution over a period of 20-30 minutes.

  • Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour. Then, let it warm slowly to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction's progress by TLC.[1]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[1]

Caption: Experimental workflow for selective monobromination.

Protocol 2: Bromination using Tetrabutylammonium Tribromide (TBABr₃)

This protocol offers a milder alternative to Br₂ and often provides excellent regioselectivity.

Materials:

  • 2,3,5-trimethylpyrrole

  • Tetrabutylammonium tribromide (TBABr₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a solution of 2,3,5-trimethylpyrrole (0.1 mmol, 1.0 equiv) in CH₂Cl₂ (3.0 mL), add TBABr₃ (0.1 mmol, 1.0 equiv) at room temperature.

  • Reaction: Stir the reaction at room temperature for 1 hour under a nitrogen atmosphere.

  • Work-up: Quench the reaction with a saturated Na₂SO₃ solution and add a saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the crude product with CH₂Cl₂. Dry the combined organic layers over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product mixture, which can be further purified by chromatography.[4]

References

  • Filo. (2025, October 19).
  • Benchchem. (n.d.).
  • ACS Publications. (2018, July 3). Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3). The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Selective bromination of 2,5-bis(2-thienyl)pyrroles and solid-state polymerization through the b-carbon of pyrrole | Request PDF.
  • Semantic Scholar. (2014, October 1). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
  • Vapourtec. (2020, December 21).
  • RSC Publishing. (n.d.). Selective bromination of 2,5-bis(2-thienyl)
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
  • ResearchGate. (2025, August 6). PYRROLE CHEMISTRY: IV.
  • ResearchGate. (2025, August 7). Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.
  • ResearchGate. (2017, January 13). I'm trying to brominate a functionalized Diketopyrrolopyrrole with NBS and have been getting yields of less than or around 10%. Any suggestions?
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 4).
  • Quora. (2018, April 4).
  • NIH. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E) - PMC.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
  • Chemistry Stack Exchange. (2016, October 27).
  • ResearchGate. (2017, June 21). How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?
  • ResearchGate. (2021, March 5). (PDF) Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E).
  • PMC. (2024, November 15).
  • Karaganda Buketov University. (2024, March 27). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product. EURASIAN JOURNAL OF CHEMISTRY.
  • Pearson. (n.d.). Bromination of a highly electron-rich alkene such as 2-methoxybut...
  • Google Patents. (n.d.).
  • Toluene. (n.d.).
  • MDPI. (2026, February 11). Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs.
  • ResearchGate. (2025, August 6). On the Bromination of Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate: the True Structure of the Halbig's Product.
  • Google Patents. (n.d.).
  • PMC - NIH. (2019, September 3). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility.
  • TARA. (n.d.). 1H-pyrrol-2-yl]-1,3-dinitro.
  • Organic Syntheses. (2015, May 29).
  • Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Organic Chemistry Portal. (n.d.).
  • NC State University Libraries. (n.d.). 8.3 Electrophilic Aromatic Substitution Reactions: Bromination – Fundamentals of Organic Chemistry.
  • Chem-Impex. (n.d.). 4-Bromo-1,3,5-trimethylpyrazole.

Sources

Stability issues of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Stability Issues in Solution for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)
Q1: My 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile solution is changing color over time. What could be the cause?

A1: A change in color, often leading to darkening or the formation of a precipitate, is a common indicator of degradation. For pyrrole derivatives, this is frequently due to polymerization or oxidation.[1][2] Pyrrole rings, especially when electron-rich, can be susceptible to oxidative degradation, which can be initiated by air (oxygen), light, or trace metal impurities. The presence of the electron-donating methyl groups on the pyrrole ring of your compound could make it more prone to oxidation. Additionally, under acidic conditions, pyrroles are known to polymerize readily, leading to the formation of colored, insoluble materials.[1][2]

Q2: I am observing a loss of my compound in solution over time, even when stored in the dark. What are the likely non-photochemical degradation pathways?

A2: Several factors could be at play. The stability of pyrrole derivatives can be significantly influenced by the solvent and the pH of the solution.[3][4]

  • Solvent Effects: The choice of solvent can impact the stability of your compound. Polar solvents may facilitate degradation pathways by stabilizing charged intermediates.[5][6] It is crucial to assess the compatibility of your compound with the chosen solvent system.

  • pH-Dependent Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis, especially under strongly acidic or basic conditions, to form the corresponding amide and subsequently the carboxylic acid.[7][8] The rate of this hydrolysis is pH-dependent.[4][9]

  • Reaction with Nucleophiles: The pyrrole ring, particularly with a bromine substituent, can be susceptible to nucleophilic substitution reactions, although this is less common than electrophilic substitution. If your solution contains nucleophilic species (e.g., from buffers or additives), this could lead to the degradation of your starting material.

Q3: What is the expected thermal stability of this compound in solution?

A3: The thermal stability of pyrrole derivatives can be quite high, but this is highly dependent on the substitution pattern.[10][11][12] While some pyrrole esters have shown good thermal stability, the presence of the bromo and cyano groups may influence this.[10][11] It is generally recommended to store solutions of organic compounds at low temperatures (e.g., 4 °C or -20 °C) to minimize thermal degradation. A formal thermal stability study in your specific solvent system is advised if the compound will be subjected to elevated temperatures during your experiments.

Troubleshooting Guide
Issue 1: Rapid Degradation Observed in Protic Solvents (e.g., Methanol, Water)
  • Potential Cause: Solvolysis (reaction with the solvent) or pH-mediated hydrolysis. Protic solvents can act as nucleophiles, potentially displacing the bromine atom, or facilitate the hydrolysis of the nitrile group. The pH of the solvent can also play a crucial role.[4][9]

  • Troubleshooting Steps:

    • Switch to an Aprotic Solvent: Consider using a less reactive, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).

    • Control the pH: If an aqueous or protic solvent system is necessary, buffer the solution to a neutral pH (around 7). Avoid strongly acidic or basic conditions.

    • Low Temperature: Conduct experiments and store solutions at reduced temperatures to slow down the rate of potential degradation reactions.

Issue 2: Compound Degradation upon Exposure to Light
  • Potential Cause: Photodegradation. Brominated aromatic compounds and pyrrole moieties can be susceptible to degradation upon exposure to UV or even visible light.[13][14] This can involve the homolytic cleavage of the carbon-bromine bond, leading to radical species that can then undergo a variety of reactions.

  • Troubleshooting Steps:

    • Protect from Light: Work with the compound in a fume hood with the sash down and the room lights dimmed. Store solutions in amber vials or wrap containers in aluminum foil.

    • Use of Photostabilizers: In formulation studies, the inclusion of a UV absorber or a quencher might be considered, though this would need to be compatible with your experimental system.

Issue 3: Inconsistent Results and Appearance of Unknown Peaks in LC-MS or NMR
  • Potential Cause: Onset of degradation leading to a mixture of compounds. The appearance of new peaks suggests the formation of degradation products.

  • Troubleshooting Workflow:

    G A Inconsistent Results / Unknown Peaks Observed B Prepare a Fresh Solution of the Compound A->B C Analyze Immediately by LC-MS and/or NMR B->C D Does the initial analysis show high purity? C->D E Yes D->E F No D->F H Store aliquots of the fresh solution under different conditions: 1. Room temp, light 2. Room temp, dark 3. Refrigerated, dark 4. Frozen, dark E->H G Source Material Quality Issue. Re-purify or obtain a new batch. F->G I Analyze aliquots at set time points (e.g., 1h, 4h, 24h, 48h) H->I J Compare results to identify conditions that minimize degradation. I->J K Identify Degradation Products by MS/MS and NMR if possible. J->K

    Caption: Troubleshooting workflow for inconsistent results.

Experimental Protocols
Protocol 1: General Stability Assessment in Different Solvents

This protocol provides a framework for evaluating the stability of this compound in a selection of common laboratory solvents.

Materials:

  • This compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate buffered saline (PBS), pH 7.4

  • Amber glass vials

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution Preparation: Accurately weigh the compound and prepare a concentrated stock solution in a solvent in which it is known to be stable and soluble (e.g., ACN or DMSO).

  • Preparation of Test Solutions: Dilute the stock solution to a final concentration of 10 µg/mL in each of the test solvents (ACN, MeOH, DMSO, PBS). Prepare enough volume for multiple time points.

  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot of each test solution by HPLC-UV or LC-MS. This will serve as your baseline (100% initial concentration).

  • Incubation: Store the vials under controlled conditions. It is recommended to run parallel experiments at room temperature (protected from light) and at 4 °C.

  • Time Point Analysis: Analyze aliquots from each vial at predetermined time intervals (e.g., 1, 4, 8, 24, 48, and 72 hours).

  • Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the T=0 measurement. Plot the percentage remaining versus time for each solvent and temperature condition.

Data Summary Table:

SolventTemperature% Remaining after 24h% Remaining after 72h
AcetonitrileRoom Temp
Acetonitrile4 °C
MethanolRoom Temp
Methanol4 °C
DMSORoom Temp
DMSO4 °C
PBS (pH 7.4)Room Temp
PBS (pH 7.4)4 °C
Protocol 2: pH Stability Profile

This protocol is designed to assess the hydrolytic stability of the compound at different pH values.

Materials:

  • This compound

  • Aqueous buffer solutions at various pH values (e.g., pH 2, pH 4, pH 7.4, pH 9)

  • Acetonitrile (ACN) or another suitable co-solvent

  • HPLC-UV or LC-MS system

Procedure:

  • Stock Solution: Prepare a concentrated stock solution of the compound in ACN.

  • Test Solutions: In separate amber vials, add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic co-solvent should be kept low (e.g., <5%) to minimize its effect on the buffered pH.

  • Time Zero (T=0) Analysis: Immediately analyze each pH solution to establish the initial concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37 °C to accelerate potential degradation).

  • Time Point Analysis: Analyze aliquots at regular intervals (e.g., 1, 4, 8, 24, 48 hours).

  • Data Analysis: Determine the degradation rate constant (k) and half-life (t½) at each pH.

G A This compound B Amide Intermediate A->B H₂O (Acid or Base Catalyzed) C Carboxylic Acid Product B->C H₂O (Acid or Base Catalyzed)

Sources

Validation & Comparative

The Evolving Landscape of Bioactive Pyrroles: A Comparative Analysis of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its inherent structural features allow for diverse substitutions, leading to a vast chemical space for drug discovery and development. This guide delves into the prospective biological activities of the novel compound, 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile, by conducting a comprehensive comparative analysis of its structurally related analogues. While direct experimental data for this specific molecule is not yet prevalent in public literature, by examining the biological profiles of brominated, methylated, and other substituted pyrrole-3-carbonitriles, we can extrapolate potential activities and guide future research directions.

This guide will explore the known antimicrobial, cytotoxic, and kinase inhibitory activities of analogous compounds, providing a framework for understanding the potential therapeutic applications of this emerging class of molecules. We will dissect the structure-activity relationships (SAR) and provide detailed experimental protocols for key biological assays, offering a practical resource for researchers in the field.

The Pyrrole-3-Carbonitrile Core: A Privileged Scaffold

The pyrrole ring is a prevalent motif in bioactive compounds, both of natural and synthetic origin.[1] The inclusion of a carbonitrile (CN) group at the 3-position is of particular interest as it can participate in hydrogen bonding and other non-covalent interactions within biological targets, often enhancing binding affinity and modulating activity. Furthermore, the pyrrole scaffold itself can be functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological effects.

Comparative Biological Activities of Pyrrole Analogues

To build a predictive profile for this compound, we will examine the biological activities of three key classes of its analogues: brominated pyrroles, substituted pyrrole-3-carbonitriles, and pyrrole-based kinase inhibitors.

Antimicrobial and Antifungal Activity of Brominated Pyrroles

Bromine-containing pyrrole derivatives, often isolated from marine organisms, have demonstrated significant antimicrobial properties.[2][3] These compounds represent a promising avenue for the development of new antibiotics, particularly in the face of rising antimicrobial resistance.

A study on marmaricines A-C, brominated pyrrole alkaloids from a Red Sea marine sponge, revealed potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and the pathogenic yeast Candida albicans.[2][3]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Marmaricine AMRSA8 µg/mL16 µg/mL
Marmaricine BMRSA8 µg/mL16 µg/mL
Marmaricine BC. albicans8 µg/mL16 µg/mL
Marmaricine CMRSA16 µg/mL32 µg/mL
Marmaricine CC. albicans8 µg/mL16 µg/mL
Table 1: Antimicrobial and Antifungal Activity of Marmaricines A-C. [2]

The presence of bromine atoms on the pyrrole ring appears to be a critical determinant of their antimicrobial efficacy. This suggests that this compound could exhibit similar antibacterial or antifungal properties.

Cytotoxic Activity of Substituted Pyrrole-3-Carbonitriles

The pyrrole-3-carbonitrile scaffold has been explored for its anticancer potential, with various substitutions leading to compounds with potent cytotoxic effects against a range of cancer cell lines.

A series of new indolylpyrrole derivatives, which share the core pyrrole-3-carbonitrile structure, were synthesized and evaluated for their cytotoxic activity. Several of these compounds demonstrated significant activity against prostate (PC-3), ovarian (SKOV3), and colon (LS174T) cancer cell lines.[4]

CompoundPC-3 (IC50, µg/mL)SKOV3 (IC50, µg/mL)LS174T (IC50, µg/mL)
5a-1.20 ± 0.042.80 ± 0.10
5c3.30 ± 0.20--
5h3.60 ± 0.10--
5i-1.90 ± 0.50-
5j3.60 ± 0.903.60 ± 0.40-
Doxorubicin (Standard)-2.20 ± 0.02-
Table 2: Cytotoxic Activity (IC50) of Indolylpyrrole Derivatives. [4]

These findings indicate that the pyrrole-3-carbonitrile moiety is a viable pharmacophore for the development of novel anticancer agents. The specific substitutions on the pyrrole and adjacent rings play a crucial role in determining the potency and selectivity of these compounds. The trimethyl substitution on the target molecule could influence its lipophilicity and steric interactions with target proteins, potentially leading to distinct cytotoxic profiles.

Kinase Inhibitory Activity of Pyrrole Derivatives

Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5] The pyrrole scaffold has been successfully utilized in the design of potent kinase inhibitors.[6] For instance, Sunitinib, an FDA-approved anticancer drug, features a pyrrole indolin-2-one core and targets multiple receptor tyrosine kinases.[6]

More recently, a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been investigated as multi-targeted kinase inhibitors. One promising compound, 5k, demonstrated potent inhibitory activity against several key kinases involved in cancer progression.[7]

Kinase TargetCompound 5k (IC50, nM)Sunitinib (Reference) (IC50, nM)
EGFR7993
Her240-
VEGFR2136261
CDK2204-
Table 3: Kinase Inhibitory Activity of Compound 5k. [7]

The ability of pyrrole derivatives to act as ATP-competitive inhibitors in the kinase domain highlights the therapeutic potential of this scaffold.[8] The electronic and steric properties of the substituents on the pyrrole ring of this compound will be critical in determining its potential as a kinase inhibitor.

Experimental Protocols for Biological Evaluation

To facilitate further research into the biological activity of this compound and its analogues, detailed protocols for key assays are provided below.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific bacterial or fungal strain.

Workflow for MIC Determination

MIC_Workflow start Prepare serial two-fold dilutions of the test compound in growth medium inoculate Inoculate each well with a standardized suspension of the microorganism start->inoculate incubate Incubate the microplate under appropriate conditions (e.g., 37°C for 24h) inoculate->incubate read Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth incubate->read

Caption: Broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity).

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Workflow seed Seed cells in a 96-well plate and allow to adhere overnight treat Treat cells with various concentrations of the test compound for a specified duration (e.g., 48-72h) seed->treat add_mtt Add MTT solution to each well and incubate for 2-4 hours treat->add_mtt solubilize Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals add_mtt->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader solubilize->measure calculate Calculate cell viability and IC50 value measure->calculate

Caption: Key structural elements influencing the biological activity of substituted pyrroles.

Based on the analysis of its analogues, this compound holds potential in several therapeutic areas:

  • Antimicrobial Agent: The presence of a bromine atom suggests potential antibacterial and antifungal activity.

  • Anticancer Agent: The pyrrole-3-carbonitrile scaffold is a known pharmacophore for cytotoxic compounds. The trimethyl substitution pattern may confer a unique selectivity profile against certain cancer cell lines.

  • Kinase Inhibitor: The overall structure could allow it to fit into the ATP-binding pocket of various kinases, warranting screening against a panel of cancer-related kinases.

Future research should focus on the synthesis and in-vitro evaluation of this compound using the assays described above. Further derivatization of this lead compound could lead to the discovery of novel and potent therapeutic agents.

Conclusion

While the biological profile of this compound remains to be experimentally determined, a comparative analysis of its structural analogues provides a strong rationale for its investigation as a potential antimicrobial, cytotoxic, and kinase inhibitory agent. The pyrrole-3-carbonitrile scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a systematic exploration of this novel compound and its derivatives is highly warranted. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of research.

References

  • Banu, H., Singh, S., & Javed, K. (2021). Synthesis and cytotoxic activity of new indolylpyrrole derivatives.
  • ResearchGate. (2025). Synthesis and antimicrobial activity of new bromine-rich pyrrole derivatives related to monodeoxypyoluteorin | Request PDF. [Link]

  • Abdel-Razik, A. F., et al. (2025). Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. aff. marmarica. MDPI. [Link]

  • Preprints.org. (2025). Marmaricines A-C: Antimicrobial Brominated Pyrrole Alkaloids from the Red Sea Marine Sponge Agelas sp. Aff. Marmarica. [Link]

  • MDPI. (2018). Bromopyrrole Alkaloids with the Inhibitory Effects against the Biofilm Formation of Gram Negative Bacteria. [Link]

  • [Source for cytotoxic indolylpyrrole derivatives - specific journal not cited in search results].
  • MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]

  • PMC. (n.d.). Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. [Link]

  • Yang, T.-H., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Journal not specified].
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A facile, efficient, environmentally benign protocol has been developed for rapid synthesis of α-bromoacetophenones. [Link]

  • PubMed. (2002). Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Cytotoxicity Evaluation of New 3-substituted 4-(4-methyloxy phenyl)-1 H -Pyrrole Derivatives | Request PDF. [Link]

  • Semantic Scholar. (n.d.). A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. [Link]

  • Global Journals. (n.d.). Synthesis of Biologically Important Pyrrole Derivatives in Any 13C and 15N Isotope Enriched Form. [Link]

  • ACS Publications. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Arastirmax - Scientific Publication Index. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF PYRROLE AND PYRROLIDINE COMPOUNDS FROM 4-BROMO-2-HYDROXYBENZOIC ACID HYDRAZIDE. [Link]

  • PMC - NIH. (n.d.). Crystal structures of 4-bromo-2-formyl-1-tosyl-1H-pyrrole, (E). [Link]

  • SciSpace. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationship Study of 1 H -Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists | Request PDF. [Link]

  • YouTube. (2013). Mod-26 Lec-30 Pyrrole Synthesis - I. [Link]

  • ResearchGate. (n.d.). List of a few examples of small molecule protein kinase inhibitors approved for clinical use. [Link]

  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]

  • ResearchGate. (2025). Protein Kinases as Small Molecule Inhibitor Targets in Inflammation. [Link]

  • Frontiers. (2025). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. [Link]

  • MDPI. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. [Link]

Sources

X-ray crystal structure of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the X-ray Crystal Structure of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile: A Comparative Analysis and Methodological Blueprint

For researchers, scientists, and professionals in drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from X-ray crystallography, underpins our understanding of molecular interactions, reactivity, and biological activity. This guide focuses on this compound, a substituted pyrrole with significant potential as a versatile building block in medicinal chemistry and materials science. While a public crystal structure for this specific compound is not yet available, this document serves as a comprehensive roadmap for its determination and analysis. By leveraging data from structurally related compounds, we will provide a comparative framework and a detailed, field-proven protocol for researchers seeking to elucidate its solid-state architecture.

Pyrrole and its derivatives are fundamental heterocyclic scaffolds found in a vast array of biologically active compounds and functional materials.[1] The introduction of a bromine atom, a cyano group, and methyl substituents to the pyrrole ring in this compound is anticipated to confer unique electronic and steric properties, making its structural elucidation a high-priority endeavor.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned based on established pyrrole chemistry. The following protocol outlines a potential pathway, emphasizing the rationale behind the chosen reagents and conditions.

Synthetic Protocol
  • Step 1: Synthesis of 2,5-dimethyl-1H-pyrrole-3-carbonitrile. This starting material can be synthesized via the Paal-Knorr pyrrole synthesis, a robust method for constructing the pyrrole ring.

  • Step 2: N-methylation. The N-H proton of the pyrrole is sufficiently acidic to be deprotonated by a suitable base, followed by quenching with an electrophilic methyl source.

  • Step 3: Bromination. The electron-rich pyrrole ring is susceptible to electrophilic bromination. The regioselectivity of this reaction will be directed by the existing substituents.

Synthesis A 2,5-hexanedione C 2,5-dimethyl-1H-pyrrole-3-carbonitrile A->C Paal-Knorr Synthesis B Aminoacetonitrile B->C F 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile C->F N-methylation D Sodium Hydride (NaH) D->F E Methyl Iodide (CH3I) E->F H This compound F->H Electrophilic Bromination G N-Bromosuccinimide (NBS) G->H

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for X-ray Crystal Structure Determination

The following is a detailed, step-by-step methodology for obtaining the single-crystal X-ray structure of the target compound. This protocol is designed to be a self-validating system, with built-in checks for quality and consistency.

Crystal Growth

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.[2]

  • Purification: The synthesized this compound should be purified to >99% purity, as impurities can inhibit crystallization.

  • Solvent Screening: A range of solvents should be screened for their ability to dissolve the compound and facilitate slow evaporation.

  • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective method for growing single crystals of small organic molecules.

Data Collection

Modern single-crystal X-ray diffractometers provide a high degree of automation and precision.[3][4]

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection Strategy: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction data is processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

The processed data is then used to solve and refine the crystal structure.

  • Structure Solution: Direct methods or Patterson methods are used to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.

  • Validation: The final structure is validated using a variety of crystallographic metrics.

Workflow A Synthesis and Purification B Crystal Growth A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Data Reduction and Processing D->E F Structure Solution E->F G Structure Refinement F->G H Validation and Analysis G->H I Deposition to CCDC H->I Interactions cluster_0 Molecule A cluster_1 Molecule B A_Br Br B_N_cyano -C≡N A_Br->B_N_cyano Halogen Bond A_N_cyano N≡C- B_Pyrrole Pyrrole Ring A_N_cyano->B_Pyrrole π-π Stacking A_CH3 H3C- A_CH3->B_N_cyano C-H···N Interaction

Sources

Conformational Locking in Pentasubstituted Pyrroles: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Subject: this compound (Target Scaffold)

Executive Summary: The Case for Steric Rigidity

In structure-based drug design (SBDD), the "entropy penalty" of binding is a critical failure point for flexible ligands.[1][2] This guide analyzes This compound , a pentasubstituted pyrrole scaffold.[1] Unlike its less substituted analogs, this molecule exhibits a unique "steric lock" due to the contiguous substitution pattern (N1-Me, C2-Me, C3-CN, C4-Br, C5-Me).[1][2]

This guide compares the Target Scaffold against two common alternatives: the NH-Parent (Non-methylated) and the Des-bromo Analog .[1] We demonstrate that the Target Scaffold offers superior conformational rigidity, making it a higher-performance pharmacophore for targets requiring fixed hydrophobic vectors.[1][2]

Comparative Performance Analysis

We evaluate the "performance" of these scaffolds based on three metrics critical to medicinal chemistry: Conformational Entropy (Rigidity), Solubility Profile (LogP), and Synthetic Scalability .[1][2]

The Competitors[2][3]
  • Target Product (A): this compound.[1]

  • Alternative 1 (B): 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile (The "NH-Parent").[1]

  • Alternative 2 (C): 1,2,5-trimethyl-1H-pyrrole-3-carbonitrile (The "Des-bromo" Analog).[1]

Performance Data Matrix[2][3]
MetricTarget Product (A)Alternative 1 (NH-Parent)Alternative 2 (Des-bromo)Analysis
Conformational Rigidity High (Locked) Medium (Flexible H-bond)Low (Rotatable CN)(A) is locked by the 1-Me/2-Me and 3-CN/4-Br steric clashes.[1] (B) allows N-H tautomerization/flexibility.[2]
Lipophilicity (cLogP) ~2.8 (Estimated)~1.9~1.5(A) has higher permeability but requires formulation optimization compared to (B) .[2]
H-Bond Donor Count 0 (Aprotic)1 (Protomeric)0(A) eliminates the promiscuous H-bond donor, reducing off-target binding risk.
Ring Planarity Distorted (Twisted) PlanarPlanarThe steric bulk in (A) forces a slight envelope distortion, creating a unique 3D vector unavailable in (B) or (C) .
ngcontent-ng-c4120160419="" class="ng-star-inserted">

Key Insight: The "Performance" advantage of the Target Product lies in the Br/CN Buttressing Effect .[2] The Van der Waals radius of Bromine (1.85 Å) pushes against the Cyano group, locking the C3-C4 bond rotation vector, while the N-Methyl group prevents the ring from flattening to relieve strain.[1][2]

Detailed Conformational Analysis

The Steric "Domino Effect"

The high performance of this scaffold is derived from a cascade of steric interactions:

  • N1-Me vs. C2/C5-Me: The N-methyl group sterically clashes with the adjacent methyls at positions 2 and 5.[1] Unlike the NH-parent (Alternative 1), which can accommodate planarity, the N-Me forces the C2 and C5 methyls slightly out of plane.[1][2]

  • C3-CN vs. C4-Br: This is the critical "buttress."[1] The linear geometry of the cyano group usually allows free rotation.[1][2] However, the adjacent bromine atom restricts the vibrational cone of the cyano group, effectively fixing its dipole vector.[1][2]

Experimental Validation Workflow

To confirm these conformational properties, we utilize a self-validating workflow combining XRD and NOE NMR.[1][2]

ConformationalAnalysis Start Synthesis of Target Scaffold Step1 1. DFT Prediction (B3LYP/6-31G*) Start->Step1 Step2 2. NOE NMR (Solution State) Step1->Step2 Calculate Minima Step3 3. X-Ray Diffraction (Solid State) Step2->Step3 Identify Proximity Decision Conformational Match? Step3->Decision Solve Structure Decision->Step1 No (Refine Basis Set) Outcome Validated Pharmacophore Decision->Outcome Yes

Figure 1: Integrated workflow for validating the conformational lock of pentasubstituted pyrroles.

Validated Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Rotational Barriers

Use this protocol to measure the rotational energy barrier imposed by the 4-Bromo substituent.[1]

Objective: Determine the coalescence temperature (


) of the C2/C5 methyl signals to quantify the N-Me rotation barrier.
  • Sample Preparation: Dissolve 10 mg of This compound in 0.6 mL of DMSO-

    
     (high boiling point required).
    
  • Baseline Acquisition: Acquire a standard 1H-NMR at 298 K. Note the chemical shifts of the C2-Me and C5-Me.[1] In a locked conformation, these may appear magnetically non-equivalent if the ring is puckered.[2]

  • Stepwise Heating: Increase temperature in 10 K increments from 298 K to 398 K.

  • Data Analysis:

    • Monitor the sharpening or shifting of the N-Me and C-Me peaks.[1]

    • Use the Eyring equation to calculate ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (Rotational Barrier).[2]
      
    • Expected Result: The Target Product should show a significantly higher ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (>15 kcal/mol) compared to the Des-bromo alternative, confirming steric locking [1].[1][2]
      
Protocol B: Single Crystal Growth & XRD Analysis

The "Gold Standard" for proving the out-of-plane distortion.[1]

  • Solvent Selection: Use a slow evaporation method.[2] The Target Product is lipophilic.

    • Solvent System: Dichloromethane/Hexane (1:3 ratio).[2]

  • Crystallization:

    • Dissolve 20 mg of compound in minimal DCM (approx 0.5 mL).[2]

    • Carefully layer 1.5 mL of Hexane on top (do not mix).[2]

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Structure Solution:

    • Collect data at 100 K (to reduce thermal motion of the methyl groups).

    • Refine the structure specifically looking for the torsion angle between the N1-C2-C3-C4 plane.[1]

    • Success Criteria: A torsion angle deviation >5° from planarity confirms the "steric twist" hypothesis [2].[2]

References

  • Rotational Barriers in Polysubstituted Pyrroles.

    • Source: ResearchGate / Letters in Organic Chemistry.[2]

    • Context: Methodologies for calculating rotational barriers in hindered aromatic systems using DFT and VT-NMR.[1]

    • Link:

  • Crystal Structure Analysis of Bromin

    • Source: NIH / PubMed Central (Acta Crystallogr).[2]

    • Context: Structural data on 4-bromo-pyrrole intermediates showing intermolecular interactions and steric packing.[1]

    • Link:[1]

  • Steric Hindrance in N-Substituted Heterocycles.

    • Source: Vertex AI / NIH Snippets.[2]

    • Context: Analysis of N-methyl induced conformational restriction in pyrrolo-pyrimidine systems.
    • Link:[1][2]

  • Compound Properties & Analog Comparison.

    • Source: PubChem.[2][3]

    • Context: Physical property data for 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile (NH-Parent).
    • Link:[1][2]

Sources

Safety Operating Guide

4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile .

Editorial Note: As a specific commercial Safety Data Sheet (SDS) for this exact isomer is rare in public databases, this protocol is derived from Structure-Activity Relationships (SAR) using validated data for close structural analogs (e.g., 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile and Tralopyril).[1] We apply the "Precautionary Principle," treating the substance with the highest hazard classification of its class: Toxic Organohalide / Organic Nitrile .

Part 1: Emergency Safety Overview

Immediate Hazard Profile

  • Primary Risk: Acute Toxicity (Oral/Inhalation) .[1][2][3][4] Pyrrole carbonitriles are biologically active and often potent.

  • Secondary Risk: Severe Eye/Skin Irritation .[1][3][5] Halogenated pyrroles can cause irreversible eye damage.

  • Combustion Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) , Hydrogen Cyanide (HCN) , and Nitrogen Oxides (NOx).[1]

Emergency Response (Spill/Exposure)

Scenario Immediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1][6] Do not use ethanol (increases absorption).[1]
Eye Contact Rinse cautiously with water for 15+ minutes.[5][6][7][8] Remove contact lenses if present.[2][4][5][6][7][9]
Ingestion Medical Emergency. Rinse mouth.[5][6][7][8][9] Do NOT induce vomiting. Transport to ER with chemical name.

| Spill (Solid) | Evacuate area. Wear full PPE.[2][4][6][8][9] Avoid dust generation.[2][5][6][7][8][9][10] Dampen with inert oil/solvent to sweep. |

Part 2: Chemical Characterization & Waste Classification

Before disposal, you must correctly classify the waste stream to ensure regulatory compliance (RCRA/EPA or local equivalent).

PropertyValue / DescriptionImpact on Disposal
Chemical Structure Halogenated (Br), Nitrile (CN), Pyrrole RingRequires high-temp incineration with scrubbing.[1]
Physical State Solid (Crystalline powder)Dispose as "Solid Toxic Waste" unless dissolved.
Solubility Low in water; Soluble in DMSO, DCM, MethanolDo not flush to sewer.
Stability Stable, but reactive with strong oxidizers/acids.Keep away from acidic waste streams (Risk of HCN evolution).

Regulatory Waste Codes (Guideline)

  • US EPA (RCRA): Likely D003 (Reactivity - if cyanide releasable) or P-Listed (Acute Hazardous) depending on specific toxicity thresholds.[1]

  • Operational Default: Treat as Hazardous Waste Class 6.1 (Toxic Substances) .[1]

Part 3: Personal Protective Equipment (PPE)

Standard lab coats are insufficient for handling halogenated toxic solids during disposal.

  • Respiratory: N95 (minimum) for solid handling; Half-mask with organic vapor/acid gas cartridges if heating or dissolving.[1]

  • Hand Protection: Double Gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5 mil) or Laminate (Silver Shield) for prolonged handling.

    • Reasoning: Halogenated organics can permeate standard latex/thin nitrile rapidly.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if dissolving large quantities.

Part 4: Step-by-Step Disposal Protocol

Workflow A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for expired stocks, weighing paper, or contaminated gloves.[1]

  • Segregation: Isolate from oxidizers (peroxides, nitrates) and acids.

  • Containerization:

    • Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Do not use metal containers (corrosion risk from potential HBr evolution).[11]

  • Labeling:

    • Label clearly: "Hazardous Waste - Toxic Solid - Halogenated Organic."

    • List constituents: "this compound."[1]

    • Add Hazard Warning: "Toxic. Releases Toxic Fumes on Fire."[1]

  • Disposal Path: Transfer to your institution's EHS hazardous waste pickup point for High-Temperature Incineration .[1]

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this if the chemical is dissolved in solvents (DCM, Ethyl Acetate, DMSO).[1]

  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the waste drum.

  • Segregation:

    • Pour into the "Halogenated Organic Solvent" waste stream.

    • CRITICAL: Ensure this stream is pH neutral or basic .[1] Never add nitrile-containing waste to an acidic waste stream (Risk of HCN generation).[1]

  • Quenching (Optional for Reactive Intermediates):

    • If the pyrrole was part of a reactive mixture (e.g., with lithium reagents), quench carefully with saturated Ammonium Chloride (

      
      ) before adding to the waste drum.
      
  • Final Disposal: Incineration with flue gas scrubbing (to capture Br and NOx).[1]

Part 5: Disposal Decision Logic (Visualization)

The following diagram illustrates the decision-making process for disposing of this compound to ensure safety and compliance.

DisposalWorkflow Start Waste: 4-bromo-1,2,5-trimethyl- 1H-pyrrole-3-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Liquid/Solution ContainerSolid Containerize in HDPE Jar Label: 'Toxic Solid' Solid->ContainerSolid CheckAcid Check pH of Liquid Stream Is it Acidic? Liquid->CheckAcid Incineration Final Disposal: High-Temp Incineration (w/ Scrubber for HBr/NOx) ContainerSolid->Incineration Neutralize Neutralize/Basify Stream (Prevent HCN release) CheckAcid->Neutralize Yes (Acidic) CombineHalo Combine with Halogenated Solvents CheckAcid->CombineHalo No (Neutral/Basic) Neutralize->CombineHalo CombineHalo->Incineration

Caption: Decision tree for segregating and treating halogenated pyrrole nitrile waste to prevent cyanide evolution and ensure proper incineration.

Part 6: Scientific Rationale & Mechanisms

1. Why Incineration? Simple landfilling is prohibited for halogenated organic nitriles.

  • Mechanism: High-temperature oxidation (

    
    ) breaks the pyrrole ring and nitrile bond.[1]
    
  • Reaction:

    
    .[1]
    
  • Scrubbing: The incinerator's wet scrubber uses an alkaline solution (NaOH) to neutralize the corrosive Hydrogen Bromide (HBr) gas produced.[1]

2. The Nitrile-Acid Hazard While aromatic/pyrrolic nitriles are generally more stable than aliphatic nitriles, they can hydrolyze in the presence of strong acids to release toxic byproducts or, under reductive conditions, free cyanide.[1]

  • Rule: Always keep nitrile waste pH

    
    .
    

References

  • PubChem. (2025).[1] 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile (Compound Summary). National Library of Medicine. [Link][1]

  • Washington State University. (2024).[1] Chemical Waste Disposal Guidelines: Halogenated Solvents.[11][Link][1]

Sources

Personal protective equipment for handling 4-bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Card for Researchers

  • Compound: 4-Bromo-1,2,5-trimethyl-1H-pyrrole-3-carbonitrile[1][2][3]

  • Risk Profile: Irritant / Potentially Toxic . This compound combines the reactivity of a pyrrole core with a nitrile moiety and a halogen. It possesses significant potential for skin/eye irritation and respiratory distress if inhaled.

  • Critical Hazard: H302/H301 (Harmful/Toxic if swallowed) and H319 (Serious Eye Irritation) .

  • Primary Control: All handling of the neat solid must occur inside a certified Chemical Fume Hood.

  • Spill Response: Do not dry sweep. Dampen with inert solvent (PEG-400 or water mist) to suppress dust, then wipe up.

Hazard Identification & Risk Assessment

To understand the PPE requirements, we must first analyze the chemical structure and its associated biological risks.

Structural FeatureAssociated HazardMechanism of Action
Pyrrole Core Light/Air Sensitivity & Flammability Electron-rich aromatic system. Prone to oxidation; degradation products may be more toxic than the parent.
Nitrile (-CN) Group Acute Toxicity (Oral/Inhalation) While aromatic nitriles are generally more stable than aliphatic ones, metabolic release of cyanide ions (CN-) is a theoretical risk, leading to cellular hypoxia.
Bromine Substituent Lipophilicity & Irritation Increases skin absorption rates. Halogenated heterocycles are potent sensitizers and mucous membrane irritants.
Physical State Inhalation of Particulates Likely a fine solid/powder. Dust generation poses a high risk of deep lung deposition.

GHS Classifications (Conservative Assessment):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a barrier against both fine particulates (dust) and organic solution permeation.

Body ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory Engineering Control (Primary) Certified Fume Hood: Face velocity 80–100 fpm. Note: If hood work is impossible (e.g., balance outside hood), use N95 or P100 respirator.
Hands Double Gloving Strategy Inner: 4 mil Nitrile (Touch sensitivity). Outer: 5-8 mil Nitrile or Neoprene (Chemical resistance). Why? Nitriles penetrate standard latex instantly. Double gloving allows outer glove removal upon contamination without exposing skin.
Eyes Chemical Splash Goggles ANSI Z87.1 Compliant. Safety glasses are insufficient for fine powders that can drift around side shields or splashes from reaction mixtures.
Body Lab Coat + Apron Cotton/Poly Lab Coat (Fire resistant preferred). Tyvek® Sleeves/Apron recommended when handling >1g to prevent sleeve contamination.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Eliminate dust exposure.

  • Preparation: Place an analytical balance inside the fume hood. If vibration is an issue, use a "Draft Shield" box.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Static charge disperses fine brominated pyrrole dust effectively.

  • Transfer:

    • Tare the weighing vessel.

    • Transfer solid gently. Do not dump.

    • Immediately recap the stock bottle.

    • Self-Validation: Wipe the exterior of the stock bottle with a Kimwipe dampened in ethanol. If the wipe turns yellow/brown (oxidized pyrrole), your technique was messy.

Protocol B: Reaction Setup (Solvent Handling)

Objective: Prevent cutaneous absorption of dissolved compound.

  • Solvent Choice: When dissolving, avoid DMSO or DMF if possible, as these solvents carry toxic payloads through the skin barrier rapidly. Use Ethyl Acetate or DCM if compatible.

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.

  • Inert Atmosphere: Purge the headspace with Argon/Nitrogen. This compound is electron-rich and prone to oxidative decomposition, which can alter its safety profile.

Visualizations

Figure 1: Safe Handling Workflow

This logic flow ensures that the operator assesses the state of the chemical before interaction.

SafeHandling Start Start: Handling this compound CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution In Solution CheckState->Solution HoodCheck Is Balance in Fume Hood? Solid->HoodCheck DoubleGlove REQUIRED: Double Nitrile Gloves Solution->DoubleGlove Respirator DON N95/P100 Respirator HoodCheck->Respirator No StandardPPE Standard PPE (Goggles, Lab Coat) HoodCheck->StandardPPE Yes Respirator->DoubleGlove StandardPPE->DoubleGlove StaticControl Apply Anti-Static Measures DoubleGlove->StaticControl If Solid Dissolve Dissolve carefully (Add Solvent to Solid) DoubleGlove->Dissolve If Solution Waste Disposal: Halogenated Organic Waste StaticControl->Waste Dissolve->Waste

Caption: Workflow for selecting appropriate engineering controls based on the physical state of the compound.

Figure 2: Emergency Spill Decision Tree

Immediate steps to take in case of accidental release.

SpillResponse Spill Spill Detected Assess Assess Size & Location Spill->Assess MinorHood Minor (<1g) inside Hood Assess->MinorHood MajorFloor Major (>1g) or Outside Hood Assess->MajorFloor ActionMinor 1. Cover with wet Kimwipe 2. Wipe into waste container 3. Clean surface with Ethanol MinorHood->ActionMinor Evacuate EVACUATE LAB MajorFloor->Evacuate Notify Notify EHS / Safety Officer Evacuate->Notify

Caption: Decision matrix for distinguishing between manageable spills and biohazard evacuations.

Disposal & Decontamination

Do not pour down the drain. This compound is toxic to aquatic life (halogenated aromatic).

  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Waste - Brominated Organics."

  • Liquid Waste: Dispose of in "Halogenated Organic Solvents" carboy. The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Decontamination:

    • Glassware: Rinse with Acetone -> Ethanol -> Water.

    • Benchtop: Wash with 10% surfactant solution (SDS) followed by water.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound (CAS 1393728-46-5).[2][3]Link

  • PubChem. (2025). Compound Summary: 4-bromo-2,5-dimethyl-1H-pyrrole-3-carbonitrile (Analog). National Library of Medicine. Link

  • ChemicalBook. (2025). Product Entry: this compound.[1][2][3]Link

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: Nitriles.Link

Sources

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